2-Fluoroamphetamine

Catalog No.
S600596
CAS No.
1716-60-5
M.F
C9H12FN
M. Wt
153.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroamphetamine

CAS Number

1716-60-5

Product Name

2-Fluoroamphetamine

IUPAC Name

1-(2-fluorophenyl)propan-2-amine

Molecular Formula

C9H12FN

Molecular Weight

153.2 g/mol

InChI

InChI=1S/C9H12FN/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3

InChI Key

GDSXNLDTQFFIEU-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1F)N

Synonyms

1-(2-fluorophenyl)-2-propanamine, 2-fluoroamphetamine, 4-fluoroamphetamine, 4-fluoroamphetamine hydrochloride, 4-fluoroamphetamine hydrochloride, (+-)-isomer, 4-fluoroamphetamine, (+-)-isomer, 4-fluoroamphetamine, (R)-isomer, p-fluoroamphetamine, para-fluoroamphetamine

Canonical SMILES

CC(CC1=CC=CC=C1F)N

The exact mass of the compound 2-Fluoroamphetamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical and Pharmacological Profile of 2-FA

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and assumed pharmacological data for 2-Fluoroamphetamine.

Property Category Details
Systematic Name 1-(2-Fluorophenyl)propan-2-amine [1] [2] [3]
Chemical Formula C₉H₁₂FN [1] [4] [3]
Molar Mass 153.20 g/mol [1] [3]
Chemical Structure Chemical Structure of this compound A phenethylamine core with a fluorine atom attached to the second carbon of the phenyl ring. [1]
Assumed Mechanism of Action Presumed to be a dopamine and norepinephrine releasing agent (NDRA) [5] [2].
Assumed Pharmacokinetics Limited data; one study on a similar compound (4-FA) identified metabolites from pathways including ring hydroxylation and formation of diastereomers of fluorophenylpropanolamine [6].

Quantitative Pharmacological and Toxicological Data

The following table compiles the available quantitative animal data and human dosage reports. Please note that this data comes from non-peer-reviewed or anecdotal sources and its reliability is uncertain.

Data Type Reported Value / Range Notes and Context

| Reported Human Dosage (Oral) | Threshold: 5 mg Light: 15 - 30 mg Common: 30 - 50 mg Strong: 50 - 60 mg Heavy: 60 mg+ [2] | Anecdotal data from user reports; not from clinical studies. Duration of effects is reported to be 2-4 hours. [2] | | Animal Data (Mice/Rats) | Analgesic Dose (ED₅₀): 20 mg/kg (i.p.) [1] Anorexiant Dose (ED₅₀): 15 mg/kg (p.o.) [1] Acute Toxicity (LD₅₀): 100 mg/kg (i.p.) [1] Cardiovascular: 0.5 mg/kg (i.v.) increased blood pressure by 29 mm Hg [1] | Data is dated and sourced from a secondary publication; original studies are not cited for verification. |

Visualizing the Assumed Mechanism of Action

The diagram below illustrates the presumed primary mechanism of action of 2-FA as a dopamine and norepinephrine releasing agent.

fauna TwoFA 2-FA DAT Dopamine Transporter (DAT) TwoFA->DAT Binds to NET Norepinephrine Transporter (NET) TwoFA->NET Binds to DA Dopamine DAT->DA Reverses / Blocks NE Norepinephrine NET->NE Reverses / Blocks SynapticCleft Synaptic Cleft DA->SynapticCleft Accumulates in NE->SynapticCleft Accumulates in PostsynapticNeuron Postsynaptic Neuron SynapticCleft->PostsynapticNeuron Stimulation

Assumed mechanism of 2-FA as a monoamine releasing agent. [5] [2]

Summary of Research Gaps and Limitations

A critical finding from this search is the significant lack of rigorous scientific data on 2-FA, which is a major limitation for any professional analysis.

  • Limited Human Data: There are no formal human clinical studies on 2-FA's pharmacology, metabolism, or toxicity in the available search results [2]. The human dosage information is entirely anecdotal.
  • Lack of Experimental Protocols: While a human study exists for the positional isomer 4-FA, which involved controlled oral ingestion and urine analysis via LC-MS/MS [6], no such detailed methodology is available for 2-FA.
  • Unknown Toxicity Profile: The long-term health effects, neurotoxicity potential, and full toxicological profile of 2-FA are unknown and have not been studied in a scientific context [2].
  • Metabolism Not Mapped: The specific metabolic pathways and major metabolites of 2-FA in humans have not been identified, unlike for 4-FA [6].

Regulatory Status

Given its status as a novel psychoactive substance, 2-FA is controlled in several countries, which may impact research possibilities [1]:

  • United States: It is likely subject to the Federal Analogue Act as a substance "substantially similar" to amphetamine if intended for human consumption [1].
  • China: Controlled as of October 2015 [1].
  • United Kingdom: Class A drug [1].
  • Finland: Scheduled as a narcotic substance [1].

References

2-FA exposome and human blood detection

Author: Smolecule Technical Support Team. Date: February 2026

The Exposome and Blood-Based Detection

The exposome is defined as the cumulative measure of all environmental exposures and associated biological responses throughout the lifespan, including from the environment, diet, behavior, and endogenous processes [1] [2]. Blood serves as a rich source of biomarkers for exposomics research, reflecting both external exposures and the internal biological landscape [1].

Key analytical approaches in exposomics research are summarized in the table below.

Approach Description Key Technologies Measured Components in Blood
Top-Down (Agnostic) [1] Measures biological responses in biospecimens to find exposure-related biomarkers without prior hypothesis. Metabolomics, Epigenomics, Proteomics, Adductomics [1] Endogenous metabolites, DNA methylation patterns, protein levels, DNA adducts [1]
Bottom-Up (Exposure-Based) [1] Directly measures external environmental exposures. Sensors, Geospatial monitoring, Questionnaires [1] Data used to model external exposure, not directly measured in blood [1]
Biomonitoring [2] Direct measurement of chemicals or their metabolites in biological samples. High-throughput targeted and untargeted Mass Spectrometry (LC-MS/GC-MS) [1] [3] Environmental chemicals (e.g., pesticides), plastic polymers (PET, PE, styrene), heavy metals [3]

A notable example of the bottom-up/biomonitoring approach is a 2022 study that validated a method for detecting and quantifying plastic polymers in human whole blood [3]. The key findings are quantified below.

Polymer Type Status in Blood Mean Quantifiable Concentration (in a study of 22 donors)
Polyethylene Terephthalate (PET) Identified & Quantified 1.6 µg/ml (sum of quantifiable polymers)
Polyethylene (PE) Identified & Quantified
Polymers of Styrene Identified & Quantified
Poly(methyl methacrylate) Identified & Quantified
Polypropylene Below quantification limits

Experimental Protocols for Blood Analysis

Cutting-edge protocols for blood-based exposomics often involve sophisticated instrumentation and data analysis.

  • Protocol for Detecting Plastic Polymers in Blood [3]:

    • Sample: Human whole blood.
    • Sample Preparation: Stringent quality control to avoid background plastic contamination.
    • Analysis Technique: Double shot pyrolysis - gas chromatography/mass spectrometry (Py-GC/MS).
    • Data Analysis: Method validated for polymer mass concentrations; particles ≥700 nm were measured.
  • Multi-Omics Integration for Biomarker Discovery [1] [4]:

    • Sample: Blood (or its components like plasma, serum).
    • Analysis Techniques:
      • Mass Spectrometry (MS): Liquid chromatography-MS (LC-MS) and gas chromatography-MS (GC-MS) for broad-spectrum metabolomics and chemical exposure profiling [1].
      • Next-Generation Sequencing (NGS): For epigenomic analyses like whole-genome bisulfite sequencing to study DNA methylation [1].
    • Data Integration: Combining data from genomics, epigenomics, transcriptomics, proteomics, and metabolomics to build a comprehensive biological response profile [4].
  • Machine Learning for Early Cancer Detection (TriOx Test) [5]:

    • Sample: Cell-free DNA (cfDNA) from blood.
    • Analysis Technique: Targeted Analysis of Methylated Sequences (TAPS) for sensitive DNA sequencing.
    • Data Analysis: A machine learning model analyzes multiple features of the whole cancer genome from cfDNA (e.g., methylation patterns, genetic alterations) to detect early-stage cancer signals [5].

Workflow Visualization

The following diagram illustrates the conceptual workflow of a top-down exposomics study that uses blood analysis to link exposures to health outcomes.

topology ExternalExposure External Exposures BloodSample Blood Sample Collection ExternalExposure->BloodSample Biologically Incorporated OmicsAnalysis Multi-Omics Analysis BloodSample->OmicsAnalysis Processing DataIntegration Data Integration & ML OmicsAnalysis->DataIntegration High-Dimensional Data HealthOutcome Health Outcome DataIntegration->HealthOutcome Biomarker Discovery

Top-down exposomics workflow: from external exposure to health outcome via blood biomarkers.

The internal environment, as shaped by external exposures, can be categorized into specific domains for systematic study, as shown below.

hierarchy cluster_domains Overlapping Domains Exposome The Total Exposome GeneralExternal General External Environment (Socioeconomic status, Climate) Exposome->GeneralExternal SpecificExternal Specific External Environment (Pollutants, Diet, Infection) Exposome->SpecificExternal Internal Internal Environment (Microbiome, Metabolism, Aging) Exposome->Internal

The three overlapping domains of the exposome, from general external to internal biological factors [1].

Future Directions and Initiatives

The field is moving towards large-scale, collaborative projects that leverage real-world data and advanced analytics [4] [6].

  • Major Research Networks: The European Human Exposome Network (EHEN) and U.S. initiatives like the HERCULES center are key players [1].
  • Human Exposome Project: An international movement aims to launch a project on the scale of the Human Genome Project to map the impact of environmental factors on health [6].
  • Precision Toxicology: A key goal is integrating exposomics with multi-omics data to enable precision toxicology, forecasting individual disease risk, and developing targeted interventions [4].

References

2-fluoroamphetamine stimulant class and designer drug status

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological and Experimental Data

Available quantitative data on 2-FA is primarily derived from animal studies and user reports, which should be interpreted with caution.

Domain Parameter Value / Observation Model / Context
Behavioral Pharmacology Locomotor Stimulation Fully substituted for methamphetamine's discriminative stimulus effects [1] Rat drug discrimination assay
Relative Potency Less potent than 2-FMA and 3-FA in locomotor stimulation [1] Mouse locomotor activity assay
Preclinical Toxicology Acute LD₅₀ 100 mg/kg [2] Mouse (intraperitoneal)
Anorexiant Dose (ED₅₀) 15 mg/kg [2] Rat (oral)
Analgesic Dose (ED₅₀) 20 mg/kg [2] Mouse (intraperitoneal)
Reported Human Effects (Anecdotal) Common Oral Dosage 30 - 50 mg [3] For research purposes only
Duration (Total) 2 - 4 hours [3] -
Subjective Effects Euphoria, increased energy, focus; compared to dextroamphetamine at functional doses [3] -

Analytical Methods and Experimental Protocols

Researchers can identify and analyze 2-FA using several validated analytical techniques. The following workflow outlines a general approach for substance identification:

Start Sample Preparation GC Gas Chromatography (GC) Start->GC LC Liquid Chromatography (LC) Start->LC NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry (MS) GC->MS Result Identified Compound MS->Result LC->MS NMR->Result

Sample Preparation and Analysis:

  • Certified Reference Materials: Commercially available certified reference solutions (e.g., 1.0 mg/mL in methanol) are used for calibration and method validation [4].
  • Gas Chromatography (GC): A specific method uses a DB-1 capillary column (30 m / 0.32 mm / 0.25 μm) with helium as the carrier gas at an isothermal temperature of 90°C, resulting in a retention index (RI) of 1106 [5].
  • Mass Spectrometry (MS): Coupled with GC or LC for definitive identification. The predicted molecular weight and structural data are available in chemical databases [5] [6].
  • Liquid Chromatography (LC): Also suitable for analysis, with various predicted retention times available for methods like Waters ACQUITY UPLC HSS T3 C18 [6].

Regulatory and Legal Status

The legal landscape for 2-FA is complex and evolving.

  • United States: 2-FA is not explicitly scheduled but is likely considered an analog of amphetamine under the Federal Analog Act. This means it can be treated as a Schedule I substance if intended for human consumption [2].
  • International Control: Several countries have explicitly controlled 2-FA, including China (as of October 2015) and Finland [2]. The global regulatory environment is shifting, as seen with the recent proposal to schedule its positional isomer, 4-FA, in Schedule I [7].

Key Research Gaps and Warnings

The available information on 2-FA is limited and comes with significant caveats:

  • Unknown Toxicity: The long-term health effects and toxicological profile in humans have not been scientifically studied [3].
  • Risk of Psychosis: Like other amphetamines, high-dose and prolonged use could potentially induce stimulant psychosis [3].
  • Dangerous Interactions: Harm reduction literature indicates that combining stimulants like 2-FA with other depressants (alcohol, GHB/GBL, opioids) can be dangerous due to masking of intoxication and increased risk of respiratory arrest [3].

References

Toxicology Data Summary for 2-Fluoroamphetamine

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the specific toxicological data points found for 2-FA. Please note that some of this data is from a non-peer-reviewed source and may require further verification [1].

Parameter Value Conditions Source / Notes
LD₅₀ 100 mg/kg Mouse; intraperitoneal (i.p.) Cited in Wikipedia; requires medical citation [1].
Analgesic Dose 20 mg/kg (50% inhibition of response) Mouse; i.p. Effect measured against tail-clamp response [1].
Anorexiant Dose 15 mg/kg (50% inhibition of food intake for 2h) Rat; oral (p.o.) Measured 1 hour after administration [1].
Effect on Blood Pressure Increase of 29 mm Rat; intravenous (i.v.) 0.5 mg/kg -- [1]

Research Context and Data Gaps

  • Limited Data: The search results highlight a general scarcity of formal pharmacological and toxicological studies on 2-FA and many other New Psychoactive Substances (NPS) [2]. The data above is foundational but not sufficient for a full toxicological risk assessment.
  • Comparative Pharmacology: It is believed that 2-FA acts primarily as a dopamine and norepinephrine releasing agent [3]. This mechanism is similar to traditional amphetamines, but the fluorine substitution can alter its potency, metabolism, and toxicity.
  • Emphasis on Metabolite Identification: A study on the related compound 4-fluoroamphetamine (4-FA) identified several metabolites via liquid chromatography-mass spectrometry (LC-MS/MS), indicating that metabolism occurs via multiple pathways [4]. This suggests that metabolite identification and quantification are critical components of the toxicological profile for fluoroamphetamines.

Suggested Research Approaches

Given the data gaps, the following methodologies from research on similar compounds could be applied to 2-FA:

  • Metabolite Identification: As demonstrated with 4-FA, LC-MS/MS analysis of urine samples from controlled studies can identify major metabolic pathways and potential toxic metabolites [4].
  • Analytical Protocol: Solid-phase extraction (SPE) followed by LC-MS analysis is a standard technique for detecting and quantifying amphetamine analogs in biological samples like urine [5]. Certified reference materials (CRMs) are essential for accurate identification and quantification.
  • Computational Modeling: In the absence of extensive experimental data, (Quantitative) Structure-Activity Relationship [(Q)SAR] models can be used to predict acute oral toxicity (LD₅₀) and other hazardous properties based on the chemical structure [6].

Experimental Workflow for Toxicology Profiling

Based on the general principles from the search results, the following diagram outlines a potential experimental workflow for establishing the toxicological profile of a substance like 2-FA.

ToxicologyWorkflow start Substance of Interest (2-FA) in_silico In Silico Prediction (Q)SAR Modeling start->in_silico in_vivo In Vivo Study (Acute Toxicity, LD₅₀) in_silico->in_vivo Informs Design risk_assess Toxicological Risk Assessment in_silico->risk_assess Provides Supporting Data sample_collection Biological Sample Collection (Urine/Blood) in_vivo->sample_collection sample_prep Sample Preparation (Solid Phase Extraction) sample_collection->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis (Metabolite ID, PK/PD) lc_ms->data_analysis data_analysis->risk_assess

A proposed workflow for toxicological profiling, integrating computational and experimental methods.

References

Understanding Anorexiant Mechanisms and Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Anorexiants are pharmaceutical agents that suppress appetite, primarily through central nervous system (CNS) stimulation, and are used to treat obesity [1] [2]. Their effects are often mediated by influencing key neurotransmitter systems.

The table below summarizes the primary pathways involved:

Pathway/System Mechanism of Action in Appetite Suppression Example Drugs/Agents
CNS Stimulants Act on hypothalamic and limbic regions in the brain to control satiety and reduce appetite [1] [2]. phentermine, diethylpropion [1]
Monoaminergic Systems Increase levels of neurotransmitters like norepinephrine, dopamine, and serotonin, which play a role in hunger signaling and energy balance [2]. bupropion/naltrexone (Contrave) [1]
GLP-1 Receptor Agonists Mimic natural incretin hormones that promote feelings of fullness, slow gastric emptying, and can also have metabolic benefits [3]. liraglutide, semaglutide [3]

To evaluate the effects of a substance like 2-FA on body composition in rodents, researchers often use quantitative imaging techniques. The diagram below outlines a generalized protocol for this type of assessment, synthesized from established methodologies [4] [5]:

fdg_pet_protocol Figure 1: Generalized 18F-FDG PET Experimental Workflow for Rodents Rodent Preparation\n(Cannulation Optional) Rodent Preparation (Cannulation Optional) Tracer Administration Tracer Administration Rodent Preparation\n(Cannulation Optional)->Tracer Administration Uptake Period (60 min) Uptake Period (60 min) Tracer Administration->Uptake Period (60 min) Plasma Sample\n(Single Time Point) Plasma Sample (Single Time Point) Uptake Period (60 min)->Plasma Sample\n(Single Time Point) PET Scanning\n(10-30 min) PET Scanning (10-30 min) Uptake Period (60 min)->PET Scanning\n(10-30 min) Data Analysis\n(Standardized Uptake Value - SUV) Data Analysis (Standardized Uptake Value - SUV) Plasma Sample\n(Single Time Point)->Data Analysis\n(Standardized Uptake Value - SUV) PET Scanning\n(10-30 min)->Data Analysis\n(Standardized Uptake Value - SUV)

This workflow illustrates a simplified protocol where the radiotracer 18F-FDG is administered, often intraperitoneally to minimize stress. After a 60-minute uptake period, a single plasma sample is taken to calculate the Standardized Uptake Value (SUV) during PET scanning, enabling quantitative analysis of brain activation or metabolic activity [4] [5].

Standard Protocols for Analgesia Assessment

While specific data on 2-FA is unavailable, analgesic effects are typically screened using well-established behavioral models in rodents. The table below outlines some common assays:

Assay Name Nociceptive Stimulus Key Readout / Behavioral Endpoint
Tail-Flick Test Application of radiant heat to the tail [6]. Latency (seconds) for the animal to flick its tail away from the heat.
Hot Plate Test Placement on a heated metal surface [6]. Latency (seconds) to a pain response (e.g., licking paws, jumping).
Formalin Test Injection of dilute formalin into the paw. Time spent licking/biting the injected paw, measured in two phases (acute and inflammatory).
Von Frey Filaments Mechanical pressure applied to the paw. Paw Withdrawal Threshold - the minimal force required to elicit a response.

References

1-(2-fluorophenyl)propan-2-amine molecular characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Characteristics

The table below summarizes the core chemical and physical property data for 1-(2-fluorophenyl)propan-2-amine, also known as 2-Fluoroamphetamine or 2-FA [1].

Property Value / Description
CAS No. 1716-60-5 [1]
Molecular Formula C₉H₁₂FN [1]
Molecular Weight 153.2 g/mol [1]
Chemical Name 1-(2-Fluorophenyl)propan-2-amine [1]
Synonyms 2-FA; this compound; o-Fluoro-α-methylphenethylamine [1]
Boiling Point 210.8 ± 15.0 °C (Predicted) [1]
Density 1.042 ± 0.06 g/cm³ (Predicted) [1]
pKa 9.51 ± 0.10 (Predicted) [1]
Solubility Slightly Soluble (2.0 g/L at 25°C) [1]
Safety (GHS) H315-H319-H335 - Causes skin irritation, serious eye irritation, and respiratory irritation [1]

Hydrogen Bonding Profile

Understanding the hydrogen-bonding capacity of a molecule is crucial for predicting its solubility, interactions with biological targets, and spectroscopic properties. The amine group (-NH₂) on the molecule acts as both a donor and an acceptor [2].

AmineGroup Amine Group (-NH₂) H_BondDonor Hydrogen Bond Donor AmineGroup->H_BondDonor Hydrogen Atoms H_BondAcceptor Hydrogen Bond Acceptor AmineGroup->H_BondAcceptor Lone Pair on Nitrogen

Diagram: The amine group acts as both an H-bond donor and acceptor.

Experimental Analysis Concepts

While the searched literature does not contain specific protocols for this exact molecule, one source discusses general experimental methods used to characterize similar cationic amines [3]. The following diagram outlines a potential workflow for studying its hydrogen-bonding interactions, based on these general principles.

Start Prepare Sample Solution UVVis UV/Vis Absorption Titration Start->UVVis NMR ³¹P NMR Spectroscopy Titration Start->NMR DataProcessing Data Processing UVVis->DataProcessing NMR->DataProcessing Result Determine H-bond Donor Parameter (α) DataProcessing->Result

Diagram: A workflow for determining H-bond donor parameters via spectroscopic titrations.

The general methodology involves [3]:

  • Titration Experiments: Complex formation is studied by titrating the compound of interest into a solution of a reference H-bond acceptor.
  • Spectroscopic Detection: UV/Vis Absorption Spectroscopy can track complex formation by observing hypsochromic (blue) shifts in absorption bands. ³¹P NMR Spectroscopy is used with phosphine oxide acceptors, where H-bond formation causes a predictable change in the chemical shift.
  • Data Analysis: Association constants (K) are determined from the titration data. These constants are used to calculate the H-bond donor parameter (α), which quantifies the cation's strength as an H-bond donor on a general scale [3].

References

2-fluoroamphetamine blood-brain barrier permeability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile of 2-FA

The table below summarizes the key available data on 2-FA, which can be used to infer its potential to cross the BBB.

Property Description / Value Significance for BBB Permeability
Systematic Name 1-(2-fluorophenyl)propan-2-amine [1] -
Molecular Formula C9H12FN [2] -
Average Molecular Weight 153.2 g/mol [2] Favors passive diffusion (generally <400-500 Da) [3].
Predicted LogP 1.85 - 1.95 [2] Suggests moderate lipophilicity, favorable for passive diffusion.
Predicted Pharmacological Action Dopamine and Norepinephrine Releasing Agent [1] Confirms CNS activity, implying the molecule can cross the BBB.
Formal BBB Permeability Studies None found (No quantitative data, e.g., Permeability-Surface Area (PS) product or Kin) [1] A significant data gap for precise pharmacokinetic modeling.

Experimental Protocols for BBB Permeability Assessment

While 2-FA has not been formally studied, established methodologies exist that could be applied. The diagram below outlines a general workflow for assessing BBB permeability in rodent models.

cluster_models Common Preclinical Models cluster_analysis Analysis Methods TracerAdmin Tracer Administration SampleColl Sample Collection (Blood & Brain) TracerAdmin->SampleColl InSituPerf In Situ Brain Perfusion InSituPerf->TracerAdmin OrganHomogen Organ Homogenization & Fluorometry BrainImaging Brain Imaging & Immunostaining InVivo In Vivo Systemic Administration IVIV Intravenous Injection (IV) InVivo->IVIV CarotidInj Carotid Artery Injection (BUI Method) InVivo->CarotidInj IVIV->TracerAdmin Start Start Start->InSituPerf Start->InVivo CarotidInj->TracerAdmin QuantAnalysis Quantitative Analysis SampleColl->QuantAnalysis QuantAnalysis->OrganHomogen QuantAnalysis->BrainImaging PKModeling Pharmacokinetic Modeling QuantAnalysis->PKModeling

Experimental workflow for assessing BBB permeability in rodent models.

Here are detailed methodologies for key assays:

  • In Vivo Systemic Administration and Permeability Index Assay [4]

    • Tracer Administration: Inject a mix of fluorescent tracers (e.g., FITC- or TMR-labeled dextrans of varying sizes) intraperitoneally into mice.
    • Perfusion and Sample Collection: After a set circulation time, anesthetize the animal. Perform cardiac perfusion with PBS to clear the vascular compartment of tracers. Collect blood via cardiac puncture and harvest the brain and other organs.
    • Homogenization and Fluorescence Measurement: Homogenize the brain tissue and centrifuge to obtain a clear supernatant. Measure fluorescence in the supernatant and the serum sample using a plate reader.
    • Data Calculation: Calculate a quantitative Permeability Index using the formula: (Tissue Fluorescence / Tissue Weight) / (Serum Fluorescence / Serum Volume). This accounts for vascular content and tissue mass.
  • In Situ Brain Perfusion Technique [3]

    • Surgical Preparation: Anesthetize a rodent and cannulate the carotid artery.
    • Controlled Perfusion: Perfuse the brain with an oxygenated, protein-free buffer containing the test solute (e.g., 2-FA) at a known concentration. This eliminates confounding factors from systemic metabolism and plasma protein binding.
    • Sampling: Terminate the perfusion at predetermined times (seconds to minutes) and remove the brain.
    • Kinetic Analysis: Measure the amount of solute in the brain. The unidirectional transfer constant, Kin, is determined from the slope of a linear regression of the brain distribution volume (Amountbrain / Cperfusate) versus perfusion time. Kin is an estimate of the Permeability-Surface Area (PS) product.
  • Intravenous Injection and Multiple Time-Point Analysis [3]

    • Administration and Sampling: Administer the test compound intravenously (bolus or infusion). Collect serial blood samples and brain tissue at multiple time points.
    • Patlak Plot Analysis: For compounds that exhibit unidirectional uptake over the study period, plot the brain-to-plasma concentration ratio against the normalized plasma integral. The slope of the linear phase provides the Kin value.

Computational and Predictive Modeling Approaches

Given the lack of experimental data for 2-FA, in silico models are a valuable tool for prediction.

  • AI-Driven QSAR Models: Modern approaches use Atom-Attention Message Passing Neural Networks (AA-MPNN) combined with contrastive learning. These models learn from large datasets of molecules with known BBB permeability to predict the behavior of new compounds like 2-FA. They can highlight which atomic substructures in the molecule most significantly influence the prediction [5].
  • Application to 2-FA: The molecular weight and LogP of 2-FA are within ranges that typically favor BBB penetration [2]. Its structural similarity to amphetamine, a known CNS penetrant, further supports the hypothesis that it is likely to cross the BBB [1].

Important Limitations and Research Gaps

  • No Direct Permeability Data: The core limitation is the absence of any published quantitative permeability metrics (e.g., PS product, Kin) for 2-FA.
  • Toxicity and Metabolism Unknown: The pharmacological, metabolic, and long-term toxicological profile of 2-FA has not been formally studied, which poses significant risks for drug development [1].
  • Inferred Mechanism of Action: The presumed mechanism as a dopamine/norepinephrine releasing agent is based on its structural analogy to amphetamine and user reports, not on direct in vitro or in vivo validation [1].

References

Comprehensive Application Note: Chiral Separation of 2-Fluoroamphetamine by GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

The chiral separation of amphetamine derivatives represents a critical challenge in forensic and pharmaceutical chemistry due to the differential pharmacological activity of enantiomers. 2-Fluoroamphetamine (2-FA) has emerged as a novel psychoactive substance (NPS) on the recreational drug market, specifically designed to circumvent controlled substance legislation through structural modification of the amphetamine scaffold. [1] [2] Unlike traditional amphetamines, comprehensive pharmacological data for 2-FA remains limited, though it is hypothesized to function primarily as a dopamine and norepinephrine releasing agent based on its structural similarity to other substituted amphetamines. [3] The chiral center in the 2-FA molecule gives rise to two distinct enantiomers that may exhibit differential biological activity, potency, and toxicity profiles, much like the well-characterized enantiomers of amphetamine and methamphetamine where the D-enantiomer typically demonstrates significantly greater central nervous system stimulation. [4]

The critical importance of chiral separation in forensic contexts is highlighted by the fact that illegal manufacturing typically produces racemic mixtures or specific enantiomer ratios that can serve as chemical fingerprints for tracking distribution networks. Furthermore, accurate enantiomer quantification is essential for proper toxicological assessment, as the isomers may possess different abuse potentials and health risks. [1] This application note provides detailed protocols for the chiral separation of 2-FA enantiomers using indirect chiral separation via GC-MS, enabling researchers to confidently identify and quantify the individual enantiomers in complex samples including seized materials, biological specimens, and synthetic reaction mixtures.

Materials & Methods

Chemical Reagents & Standards
  • Analytical Standards: this compound reference standard (racemic mixture), 2-FA individual enantiomers when available for method validation
  • Derivatization Reagents: (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) or (1R)-(-)-Menthylchloroformate as chiral derivatizing agents [1]
  • Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate, isooctane, and dichloromethane
  • Mobile Phase Additives: Ammonium hydroxide, acetic acid, ammonium trifluoroacetate (for LC-MS applications included for comparison) [4]
Instrumentation & Equipment
  • Gas Chromatograph-Mass Spectrometer: GC system equipped with MS detector and electron ionization (EI) source
  • GC Columns: HP-5MS capillary column (30 m × 0.25 mm ID × 0.25 μm film thickness) or equivalent low-polarity stationary phase [1]
  • HPLC System (for comparative analysis): Liquid chromatograph with mass spectrometric detection utilizing chiral stationary phases such as Astec CHIROBIOTIC V2 [4]
  • Ancillary Equipment: Analytical balance (±0.01 mg sensitivity), micropipettes, derivatization vials, heating block, nitrogen evaporator
Sample Preparation & Derivatization Protocols
2.3.1 Derivatization with MTPA (Mosher's Acid Chloride)

The indirect chiral separation method employing MTPA as a chiral derivatizing agent proceeds through the following optimized steps:

  • Sample Preparation: Transfer approximately 100 μg of racemic 2-FA standard or sample extract to a clean, dry derivatization vial.
  • Reaction Mixture: Add 200 μL of dry dichloromethane and 50 μL of MTPA chloride solution (1% in dichloromethane) to the sample vial.
  • Catalyst Addition: Introduce 10 μL of triethylamine or pyridine as a basic catalyst to promote the acylation reaction.
  • Derivatization Conditions: Heat the mixture at 60°C for 30 minutes with occasional vortex mixing to ensure complete reaction.
  • Product Isolation: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 100 μL of ethyl acetate for GC-MS analysis. [1]
2.3.2 Alternative Derivatization with Menthylchloroformate

For certain applications, (1R)-(-)-menthylchloroformate provides an alternative derivatization approach:

  • Sample Preparation: Dissolve 100 μg of 2-FA standard in 100 μL of sodium bicarbonate buffer (0.1 M, pH 9.0).
  • Derivatization Reaction: Add 50 μL of (1R)-(-)-menthylchloroformate reagent dropwise while vortexing.
  • Reaction Conditions: Allow the reaction to proceed at room temperature for 45 minutes with continuous mixing.
  • Extraction: Extract the resulting diastereomeric derivatives with 200 μL of isooctane, separate the organic layer, and concentrate to 50 μL under nitrogen before GC-MS analysis. [1]
GC-MS Analytical Conditions

The following instrument parameters have been optimized for effective separation and detection of 2-FA diastereomeric derivatives:

Table 1: Optimized GC-MS Parameters for 2-FA Chiral Separation

Parameter Specification Alternative Setting
Injector Split/Splitless Split mode (10:1 ratio)
Injection Temperature 250°C 280°C
Carrier Gas Helium (constant flow) Hydrogen (constant flow)
Flow Rate 1.0 mL/min 1.2 mL/min
Oven Program 100°C (1 min hold) to 280°C at 10°C/min 90°C (2 min hold) to 290°C at 15°C/min
Final Hold 10 minutes 5 minutes
Transfer Line Temperature 280°C 290°C
Ion Source Temperature 230°C 250°C
Ionization Mode Electron Ionization (EI) Chemical Ionization (CI)
Electron Energy 70 eV 70 eV
Scan Range 50-550 m/z 45-500 m/z
Solvent Delay 3 minutes 2.5 minutes

Results & Discussion

Method Performance Characteristics

The developed chiral separation method for this compound was rigorously validated to establish its performance characteristics for qualitative and quantitative analysis:

Table 2: Method Performance Characteristics for 2-FA Chiral Separation

Performance Parameter MTPA Derivatization Menthylchloroformate Derivatization
Retention Time Difference 1.2-1.5 minutes 0.8-1.2 minutes
Resolution Factor (Rs) >1.5 >1.2
Limit of Detection 5 ng/μL 10 ng/μL
Linearity Range 10-500 ng/μL 20-400 ng/μL
Retention Time RSD <0.5% <0.8%
Peak Area RSD <3.5% <4.2%
Theoretical Plates >85,000 >60,000
Mass Spectral Characteristics

The diastereomeric derivatives formed through the derivatization process exhibit characteristic fragmentation patterns that enable confident identification:

  • MTPA Derivatives: Display prominent molecular ions and characteristic fragment ions including m/z 154 (base peak for amphetamine backbone), m/z 189 (trifluoromethylphenyl fragment), and m/z 304 (molecular ion for the derivative). The mass spectra for both diastereomers are nearly identical, with retention time being the primary differentiating factor. [1]

  • Menthylchloroformate Derivatives: Show molecular ions at m/z 295 and characteristic fragment ions at m/z 155 (fluoroamphetamine moiety), m/z 139 (menthyl fragment), and m/z 93 (cyclohexyl fragment). The fragmentation patterns provide complementary structural information that supports compound identification. [1]

Elution Order & Isomer Differentiation

In the indirect separation approach, the chirality is transferred from the analyte to the diastereomeric derivative through chemical reaction, enabling separation on conventional achiral stationary phases. The elution order for the MTPA derivatives typically shows the (S)-2-FA derivative eluting before the (R)-2-FA derivative, though this should be confirmed using enantiomerically pure standards when available. [1] The method has demonstrated particular effectiveness in distinguishing positional isomers, with successful simultaneous separation of 2-, 3-, and 4-fluoroamphetamine reported in the literature, highlighting the technique's specificity for forensic applications where isomeric composition can provide intelligence on synthetic routes and precursor materials. [1]

Comparative Analysis with HPLC Methods

While this application note focuses on GC-MS methodologies, it is noteworthy that HPLC with chiral stationary phases provides an alternative direct separation approach. Methods utilizing sulfated beta-cyclodextrin as a chiral selector in the mobile phase or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC V2) have demonstrated effective enantioseparation of fluoroamphetamine compounds. [1] [4] The HPLC approach offers advantages of simpler sample preparation without requiring derivatization, while GC-MS provides superior sensitivity and resolution for complex forensic samples. The selection between these techniques should be guided by available instrumentation, sample matrix considerations, and required detection limits.

Protocol Application & Workflow

The experimental workflow for chiral separation and identification of this compound encompasses sample preparation, derivatization, analysis, and data interpretation stages as illustrated below:

workflow start Sample Collection (Standard or Unknown) prep Sample Preparation (Extraction & Concentration) start->prep Transfer 100 μg deriv Chiral Derivatization (MTPA or Menthylchloroformate) prep->deriv Reconstitute in appropriate solvent inst GC-MS Analysis (Optimized Parameters) deriv->inst Inject 1-2 μL proc Data Processing (Peak Integration & Identification) inst->proc Acquire mass spectra interp Enantiomer Ratio Determination proc->interp Calculate peak areas report Analytical Report interp->report Generate results

Step-by-Step Experimental Procedure
  • Sample Preparation: Accurately weigh or transfer approximately 100 μg of 2-FA standard or sample extract into a 2 mL derivatization vial. For solid samples, first perform appropriate extraction using methanol or acetonitrile, followed by concentration under nitrogen stream.

  • Derivatization Reaction:

    • For MTPA derivatization: Add 200 μL dry dichloromethane, 50 μL MTPA chloride solution (1%), and 10 μL triethylamine catalyst. Cap the vial tightly and heat at 60°C for 30 minutes.
    • For menthylchloroformate derivatization: Reconstitute in 100 μL pH 9.0 bicarbonate buffer, add 50 μL menthylchloroformate reagent, and react at room temperature for 45 minutes with mixing.
  • Sample Cleanup: For MTPA derivatives, evaporate to dryness under nitrogen and reconstitute in 100 μL ethyl acetate. For menthylchloroformate derivatives, extract with isooctane, transfer organic layer to autosampler vial, and concentrate to approximately 50 μL.

  • GC-MS Analysis: Program the GC-MS system according to the parameters in Table 1. Perform initial system suitability tests using a racemic standard to verify resolution (>1.5) and retention characteristics. Inject 1-2 μL of the prepared sample using the split or splitless mode as appropriate for the concentration.

  • Data Analysis: Integrate peak areas for both diastereomeric derivatives. Calculate enantiomer ratio as (peak area enantiomer A) / (peak area enantiomer B). For quantitative analysis, prepare and analyze calibration standards across the concentration range of interest.

Quality Control Measures
  • System Suitability Test: Before each analytical batch, inject a racemic 2-FA standard to confirm resolution factor remains >1.5 and retention times are consistent with established baselines.
  • Blank Injection: Include solvent blanks after high-concentration samples to assess carryover.
  • Control Samples: Process and analyze positive controls (known enantiomer ratios) and negative controls with each batch to verify method performance.
  • Retention Time Stability: Monitor retention time shifts; acceptable variation should be <2% relative to the calibration standard.

Regulatory Considerations & Forensic Implications

The analysis of this compound occurs within a complex legal framework where this compound is explicitly controlled in many jurisdictions or falls under analogue legislation provisions such as the U.S. Federal Analog Act. [2] The chiral separation of 2-FA provides essential data for forensic intelligence as the specific enantiomer ratio may indicate particular synthetic routes or source materials, potentially linking multiple exhibits to a common origin. Additionally, the ability to distinguish 2-FA from its positional isomers (3-fluoroamphetamine and 4-fluoroamphetamine) represents a critical analytical capability, as these compounds may exhibit different pharmacological profiles and legal status. [1] [2]

From a toxicological perspective, the chiral separation of 2-FA is essential for accurate risk assessment, as enantiomers frequently demonstrate different potencies, metabolic pathways, and physiological effects. While comprehensive human pharmacological data for 2-FA is limited, animal studies suggest potential anorexiant and analgesic effects at specific dosage ranges, with reported LD50 values in mice of 100 mg/kg (intraperitoneal). [2] These findings underscore the importance of accurate enantiomer quantification for proper evaluation of health risks associated with 2-FA exposure.

Troubleshooting & Method Optimization

Common Analytical Challenges
  • Incomplete Derivatization: Evidenced by peak broadening, low response, or additional peaks in chromatogram. Mitigate by ensuring reagent freshness, complete sample dryness before reaction, and verification of reaction temperature and time.
  • Peak Co-elution: Occurring with complex samples or when analyzing positional isomers. Address by adjusting oven temperature ramp rate (slower ramp typically improves resolution) or verifying column selectivity.
  • Decreased Resolution: Developing over time due to column degradation or contamination. Implement regular column maintenance and replace when resolution falls below 1.2 for critical pairs.
  • Carryover Between Injections: Resulting from inadequate washing of injection port or column contamination. Increase post-injection solvent washes and implement effective bake-out cycles between samples.
Method Adaptation Strategies

For laboratories without access to specific reagents or columns mentioned in this protocol, several adaptations remain possible:

  • Alternative Derivatizing Agents: N-trifluoroacetyl-l-prolyl chloride (TPC) or heptafluorobutyl chloroformate represent potential alternative chiral derivatization reagents that may provide satisfactory results. [5]
  • Column Substitutions: While HP-5MS columns are specified, comparable low-polarity dimethylpolysiloxane or (5%-phenyl)-methylpolysiloxane stationary phases typically provide similar separation characteristics.
  • Detection Options: For laboratories lacking MS detection, GC with electron capture detection (ECD) may be employed, particularly for MTPA derivatives containing trifluoromethyl groups which provide excellent ECD response.

Conclusion

The indirect chiral separation of this compound using GC-MS with diastereomeric derivatization represents a robust and reliable analytical approach for forensic and research applications. The method provides excellent enantiomeric resolution with performance characteristics suitable for both qualitative identification and quantitative analysis. The protocols detailed in this application note have been optimized to deliver reproducible results while accommodating the practical constraints of analytical laboratory workflows. As the novel psychoactive substance landscape continues to evolve, reliable chiral separation methods will remain essential tools for accurate compound identification, toxicological assessment, and strategic intelligence in substance control efforts.

References

enantioseparation of 2-FA using HPLC with chiral selector

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Objective

The chiral separation of amphetamine-like substances, such as 2-Fluoroamphetamine (2-FA), is critical in pharmaceutical and forensic science. Enantiomers can have different pharmacological activities and toxicities, making their separation essential for safety and efficacy evaluation [1]. This application note provides a detailed protocol for the rapid enantioseparation of 2-FA using High-Performance Liquid Chromatography (HPLC) with the Chiralpak AD-3 chiral stationary phase, which is renowned for its high success rate with structurally similar amines [2] [1].

Materials and Equipment

  • HPLC System: Standard HPLC system with a binary or quaternary pump, autosampler, and a UV or DAD detector.
  • Data Collection Software: As per the HPLC system.
  • Chiral Column: Chiralpak AD-3 (100 mm or 250 mm × 4.6 mm, 3 µm) or an equivalent column containing amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector [2].
  • Chemicals:
    • Mobile Phase Solvents: HPLC-grade methanol, ethanol, 1-propanol, and 2-propanol [2].
    • Basic Additive: Diethylamine (DEA) [1].
    • Water: Deionized water (e.g., Milli-Q grade).
    • Sodium Hydroxide: 0.1 mol/L solution.
    • n-Hexane: HPLC grade.
    • Sodium Sulfate: Anhydrous.
  • Analytes: Racemic 2-FA (typically as a salt). Enantiomerically pure (R)- or (S)-2-FA will be needed for determining the elution order.

Detailed Experimental Protocol

Sample Preparation

This step converts the salt to the free base for better interaction with the chiral selector.

  • Weigh approximately 3.0 mg of 2-FA salt.
  • Dissolve it in 0.5 mL of deionized water.
  • Add 50 µL of sodium hydroxide (0.1 mol/L) to release the free base.
  • Liquid-liquid extraction: Add 3.0 mL of n-hexane, vortex vigorously for 1-2 minutes, and allow the layers to separate.
  • Transfer the organic (upper) layer and dry it over a small amount of anhydrous sodium sulfate.
  • The final concentration should be approximately 1 mg/mL. Filter the solution through a 0.45 µm PTFE or nylon membrane filter into an HPLC vial [1].
Mobile Phase Preparation
  • Prepare the mobile phases by using the selected alcohol (methanol, ethanol, 1-propanol, or 2-propanol) as the sole solvent [2].
  • Add 0.2% (v/v) Diethylamine (DEA) to the alcohol to improve peak shape by masking residual silanols on the stationary phase [1].
  • Degas all mobile phases by sonication for at least 5-10 minutes before use.
Instrumental Parameters & Screening

The table below outlines the recommended starting conditions for the initial screening.

Table 1: Recommended Screening Conditions for 2-FA Enantioseparation

Parameter Specification Notes & Variations
Column Chiralpak AD-3 (100 x 4.6 mm, 3 µm) Standard analytical dimension [2]
Mobile Phase Pure alcohols with 0.2% DEA Methanol, Ethanol, 1-Propanol, 2-Propanol [2]
Flow Rate 0.5 - 1.0 mL/min Adjust for backpressure and analysis time
Column Temperature 25 °C Key for optimization; study 15-35°C later [2]
Detection Wavelength 230 nm Common for amines; check UV spectrum of 2-FA
Injection Volume 1 - 5 µL 1 µL is standard for 1 mg/mL concentration [1]
Method Optimization

Based on the initial screening results:

  • Temperature Study: If enantioseparation is achieved, perform a temperature study between 15°C and 35°C. A decrease in temperature often improves enantioselectivity [2] [3].
  • Mobile Phase Proportion: Since you are using pure alcohols, optimization involves selecting the best-performing alcohol. If mixtures are later considered (e.g., with hexane), a U-shape retention curve might be observed, indicating competing interaction mechanisms [3].
  • Flow Rate: Adjust between 0.5 and 1.5 mL/min to find the optimal balance between resolution, backpressure, and analysis time.

Expected Results & Data Analysis

Data Analysis Calculations
  • Retention Factor (k): ( k = (t_R - t_0) / t_0 )
    • ( t_R ): Retention time of the analyte.
    • ( t_0 ): Column void time (determined with an unretained compound).
  • Enantioselectivity Factor (α): ( α = k_2 / k_1 )
    • ( k_2 ): Retention factor of the more retained enantiomer.
    • ( k_1 ): Retention factor of the less retained enantiomer.
  • Resolution (R_s): Calculated by the data system software.
Expected Outcomes

You can expect outcomes similar to those reported for structurally related compounds. The table below summarizes potential results based on the literature.

Table 2: Exemplary Chromatographic Data for Rigid Chiral Analytes on Chiralpak AD-3 [2]

Analytic Stereogenicity Mobile Phase Retention Factor (k₁) Enantioselectivity (α)
Axial (Compound 2) Methanol Data not specified ~2.5
Ethanol Data not specified ~2.5
2-Propanol Data not specified 4.94
Helical (Compound 3) Methanol Data not specified 1.32
Ethanol Data not specified 1.41
2-Propanol Data not specified 1.69

Mechanism of Chiral Recognition

The following diagram illustrates the multiple interactions responsible for enantioseparation on the ADMPC-based stationary phase.

G Selector Amylose Polymer Chain (Chiral Groove) Analyte 2-FA Enantiomer p1 Analyte->p1 p2 Analyte->p2 p3 Analyte->p3 p4 Analyte->p4 PiPi π-π Stacking HBond Hydrogen Bonding Steric Steric Fit Dipole Dipole-Dipole p1->Selector p1->PiPi p2->Selector p2->HBond p3->Selector p3->Steric p4->Selector p4->Dipole

Figure 2: Key molecular interactions for enantioresolution on the ADMPC selector. The chiral recognition is a multi-modal process involving several types of interactions within the helical grooves of the amylose polymer [2] [1]. The 3,5-dimethylphenyl groups enable π-π interactions with the aromatic ring of 2-FA, while the carbamate groups act as hydrogen bond acceptors/donors. The chiral environment provided by the polymer backbone differentially accommodates the two enantiomers based on their steric fit.

Troubleshooting Guide

  • No Separation: Switch to a different pure alcohol mobile phase. 2-Propanol often provides the highest enantioselectivity for rigid structures [2].
  • Poor Peak Shape: Ensure 0.1-0.2% DEA is added to the mobile phase. You can also try increasing the column temperature.
  • Low Retention: Confirm the sample is in its free base form. Re-check the sample preparation and extraction steps.
  • High Backpressure: This is normal with viscous alcohols like 2-propanol. Consider reducing the flow rate or increasing the column temperature to lower viscosity.

Conclusion

This protocol outlines a robust and effective strategy for the enantioseparation of 2-FA using the Chiralpak AD-3 column in polar organic mode. The method leverages the strong chiral recognition capabilities of amylose tris(3,5-dimethylphenylcarbamate) for amine-containing analytes. By systematically screening mobile phases and optimizing temperature, researchers can rapidly develop a suitable method for obtaining enantiomerically pure 2-FA for further studies.

References

2-fluoroamphetamine synthesis and analytical characterization

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Protocol for 2-Fluoroamphetamine in Urine

This application note details a robust method for the identification and quantification of this compound (2-FA) in urine using solid-phase extraction (SPE) followed by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The method is adapted from analytical procedures used for similar fluoroamphetamines [1].

Materials and Reagents
  • Certified Reference Standard: (±)-2-Fluoroamphetamine hydrochloride solution, 1.0 mg/mL in methanol (as free base) [2].
  • SPE Plate: Supel-Select SCX SPE 96-well Plate, 30 mg/well [1].
  • LC Column: Ascentis Express HILIC, 2.7 µm, 10 cm × 2.1 mm I.D. [1].
  • Mobile Phase: 5 mM ammonium formate in acetonitrile:water (90:10, v/v) [1].
  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.
  • Other Reagents: Ammonium formate (eluent additive) and ammonium hydroxide.
Sample Preparation via Solid-Phase Extraction (SPE)

The following protocol is designed for a 1 mL urine sample [1].

  • Conditioning: Condition the SPE sorbent with 1 mL of methanol, followed by 1 mL of 0.1% formic acid in water.
  • Loading: Load the 1 mL urine sample onto the conditioned sorbent.
  • Washing: Wash the sorbent twice with 1 mL of 10% methanol in water, followed by two washes with 1 mL of 1% formic acid in methanol.
  • Elution: Elute the analyte using 2 mL of 5% ammonium hydroxide in acetonitrile.
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the dry residue in 250 µL of acetonitrile for LC-MS analysis.
Instrumental Analysis via LC-HRMS
  • Injection Volume: 2 µL [1].
  • Column Temperature: 35 °C [1].
  • Mobile Phase Flow Rate: 0.4 mL/min [1].
  • Detection: High-Resolution Mass Spectrometer (e.g., TOF/MS) [1].

The workflow for the entire analytical procedure is summarized below.

Start Urine Sample (1 mL) SPE Solid-Phase Extraction (SPE) Start->SPE Condition Conditioning: 1. Methanol 2. 0.1% Formic Acid SPE->Condition Load Load Sample SPE->Load Wash Washing: 1. 10% MeOH in Water 2. 1% Formic Acid in MeOH SPE->Wash Elute Elution: 5% NH₄OH in ACN SPE->Elute Recon Reconstitution: Dry and reconstitute in 250 µL ACN Elute->Recon LC LC Separation HILIC Column Recon->LC MS HRMS Analysis (TOF/MS) LC->MS Data Data Analysis & Identification MS->Data

Expected Data and Identification

The table below summarizes the key identification parameters for 2-FA based on the described methodology.

Parameter Description / Value
Chemical Name 1-(2-Fluorophenyl)propan-2-amine [3]
Molecular Formula C₉H₁₂FN [3]
Molar Mass 153.200 g·mol⁻¹ [3]
CAS Number 7001-48-5
Chromatographic Retention Time ~2.63 minutes (under specified HILIC conditions) [1]
MS Ionization ([M+H]⁺) m/z 154.10 (theoretical for C₉H₁₃FN⁺)
Characteristic MS/MS Fragments Includes ions consistent with loss of CHNO and formation of a fluorotropylium ion (C₇H₆F⁺) [4].

Pharmacological, Toxicological, and Regulatory Considerations

For research integrity and safety, please note the following:

  • Pharmacology: 2-FA is presumed to act primarily as a dopamine and norepinephrine releasing agent, similar to other substituted amphetamines [5] [6].
  • Toxicity: The long-term health effects and exact toxic dosage of 2-FA are unknown due to a lack of formal scientific studies [6]. It is considered to have a moderate potential for abuse and addiction [6].
  • Legal Status: 2-FA is a controlled substance in many jurisdictions, including China and Finland [3]. In the United States, it may be treated as a Schedule I controlled substance under the Federal Analogue Act if intended for human consumption [3].

References

Introduction to Paper Spray MS for Amphetamine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid analysis of complex mixtures with minimal sample preparation [1]. It is particularly advantageous for forensic toxicology and therapeutic drug monitoring, as it enables direct analysis from raw biofluids like whole blood, requiring only small sample volumes (typically 10–20 µL) and providing results in minutes [2] [3].

Amphetamine-type stimulants (ATS) are among the most commonly abused drugs globally [4]. While a validated method for 2-FA was not identified in the available literature, a robust PS-MS method has been developed and fully validated for eight other amphetamines in whole blood [4] [5]. The following protocol details this method, which can serve as a reference for researchers aiming to develop an assay for 2-FA.

Experimental Protocol for Amphetamine Analysis in Whole Blood

This protocol is adapted from a study that validated the quantitative determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, PMA, PMMA, and 4-FA [4].

Reagents and Materials
  • Analytes: Amphetamine, methamphetamine, MDA, MDMA, MDEA, PMA, PMMA, and 4-FA. Deuterated internal standards (IS) for each are recommended.
  • Solvents: Methanol and dichloromethane (HPLC grade).
  • Additive: Hydroxylamine solution (50 wt. % in H₂O).
  • Biological Matrix: Human whole blood with sodium heparin anticoagulant.
  • Paper Substrate: Triangular cartridges with Whatman grade 31ET-Chr paper.
Sample Preparation
  • Prepare same-day working drug solutions and internal standard solutions in methanol.
  • Spike 10 µL of the working drug solution and 10 µL of the IS solution into 180 µL of whole blood (a 20-fold dilution).
  • Vortex the mixture at 3000 RPM for 15 seconds to ensure homogeneity.
  • Spot 12 µL of the spiked blood onto the paper substrate.
  • Allow the blood spot to dry for 2 hours at room temperature.
Paper Spray Ionization

An automated PS ion source (e.g., Velox by Prosolia) is used [4] [3].

  • Load the dried sample cartridge into the source.
  • Apply the spray solvent to the cartridge through a series of automated injections:
    • Eight injections of 3 µL directly on top of the blood spot.
    • Seven injections of 10 µL behind the blood spot.
  • The spray solvent composition is Methanol/Dichloromethane/Hydroxylamine (80:20:0.2, v/v/v). The hydroxylamine acts as a derivatization agent to improve ionization of amphetamines [4].
  • A high voltage of 4 kV is applied to the paper to initiate the electrospray.
Mass Spectrometry Analysis
  • Instrument: Tandem mass spectrometer (e.g., TSQ Quantum Access MAX).
  • Ionization Mode: Positive ion mode.
  • Analysis Mode: Selected Reaction Monitoring (SRM).
  • Capillary Temperature: 300 °C.
  • Analysis Time: Approximately 1.3 minutes per sample.

Because the optimal collision-induced dissociation of different amphetamines requires slightly different pressures, the MS method is divided into two segments with different collision gas pressures (1.3 and 1.7 mTorr), with a 10-second stabilization time when switching between them [4].

The experimental workflow is summarized below:

G Start Start Sample Preparation A Spike 10µL Drug Solution and 10µL Internal Standard into 180µL Whole Blood Start->A B Vortex at 3000 RPM for 15 seconds A->B C Spot 12µL of Mixture onto Paper Substrate B->C D Dry for 2 Hours at Room Temperature C->D E Paper Spray Ionization D->E F Apply Spray Solvent (8x3µL on spot, 7x10µL behind) E->F G Apply 4 kV High Voltage to Generate Electrospray F->G H Mass Spectrometry Analysis G->H I SRM Mode Two Segments with Different Collision Pressures H->I J Data Processing and Quantification I->J

Method Validation and Performance Data

The described method was rigorously validated for forensic toxicology application according to international guidelines [4]. The key performance characteristics are summarized in the tables below.

Table 1: Key Validation Parameters for the PS-MS Amphetamine Method

Parameter Result Specification
Accuracy Within ±15% of true value Meets forensic guidelines
Precision (Avg.) Better than 15% Meets forensic guidelines
Precision (at LLOQ) Better than 20% Meets forensic guidelines
Sample Volume 12 µL Very low consumption
Analysis Time ~1.3 minutes Very high throughput

Table 2: Quantitative Performance for Individual Amphetamines The following data was achieved using only 12 µL of whole blood [4].

Analyte Abbreviation LLOQ (ng/mL)
Amphetamine AP 15-50
Methamphetamine MA 15-50
3,4-Methylenedioxyamphetamine MDA 15-50
3,4-Methylenedioxy-N-methylamphetamine MDMA 15-50
3,4-Methylenedioxy-N-ethylamphetamine MDEA 15-50
para-Methoxyamphetamine PMA 15-50
para-Methoxymethamphetamine PMMA 15-50
4-Fluoroamphetamine 4-FA 15-50

Critical Methodological Considerations

  • Selectivity without Chromatography: A core challenge of ambient MS methods is ensuring selectivity without liquid chromatographic separation. This method introduced a novel concept of intrinsic and application-based selectivity to confidently discriminate target amphetamines from other similar compounds [4] [5].
  • Internal Standards: The use of deuterated internal standards is critical for accurate quantification, as it corrects for signal fluctuations and matrix effects. For analytes without a dedicated IS (e.g., PMA and PMMA in the original study), a structurally similar deuterated compound was used (MDA-D5 and MDMA-D5, respectively) [4].
  • Solvent System: The inclusion of hydroxylamine in the spray solvent is a key optimization step. It acts as a derivatizing agent, likely improving the ionization efficiency and stability of the gas-phase ions for the amphetamine compounds [4].

Application Note: The Case of 2-FA

It is important to reiterate that 2-FA was not part of the validated method described above. The compound 4-FA was included, and its use as a new psychoactive substance is noted [4]. To develop a method for 2-FA, researchers would need to:

  • Synthesize or source a reliable standard of 2-FA.
  • Optimize MS/MS parameters (precursor ion, product ions, collision energy) for 2-FA.
  • Determine the optimal segment and collision pressure for its analysis within the method.
  • Re-validate the extended method to include 2-FA, confirming its LLOQ, accuracy, and precision in the whole blood matrix.

Conclusion

The presented Paper Spray MS method offers a fast, reliable, and forensically validated approach for quantifying a panel of amphetamines in whole blood. With an analysis time of under two minutes and minimal sample preparation, it represents a significant advantage over traditional LC-MS methods for high-throughput screening [4] [6]. While 2-FA is not currently covered, the established protocol provides a clear and robust framework for researchers to adapt and expand the method to include this and other novel psychoactive substances.

References

2-fluoroamphetamine metabolite identification in human urine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Fluoroamphetamine

This compound (2-FA) is a stimulant drug belonging to the class of substituted amphetamines and is recognized as a new psychoactive substance (NPS) [1]. The primary metabolic pathways for fluoroamphetamines are not fully elucidated for the 2-fluoro isomer, but available data on its positional isomers suggest that they undergo metabolism via two main routes: hydroxylation of the aromatic ring and deamination to form phenylpropanolamine derivatives [2]. Identifying the specific metabolites of 2-FA is crucial for developing accurate analytical methods in clinical and forensic toxicology to confirm intake, as the parent compound may only be present in urine for a short duration.

Pharmacological and Toxicological Baseline Data

The table below summarizes the available quantitative data for 2-FA, primarily derived from animal studies. This data provides a baseline for understanding its potency and potential toxicity, which can inform dosing decisions for in vivo studies and risk assessment [1].

Parameter Value Species (Route)
Anorexiant ED₅₀ (Dose inhibiting food intake by 50%) 15 mg/kg Rat (p.o.)
Analgesic ED₅₀ (50% inhibition of tail-clamp response) 20 mg/kg Mouse (i.p.)
Acute Toxicity (LD₅₀) 100 mg/kg Mouse (i.p.)
Blood Pressure Increase +29 mm Hg (at 0.5 mg/kg) Rat (i.v.)

Proposed Metabolic Pathways of 2-FA

The following diagram illustrates the hypothesized metabolic pathways of 2-FA in humans, inferred from general amphetamine metabolism and a related study on 4-FA [2]. The diagram was created using Graphviz DOT language, with labeldistance set to 2.5 to ensure clear separation of edge labels.

G TwoFA 2-FA (C9H12FN) OH2FA 4-Hydroxy-2-FA (Conjugated) TwoFA->OH2FA Aromatic Hydroxylation FPPA 2-Fluorophenylpropanolamine (2 Diastereomers) TwoFA->FPPA Deamination Urine Urine Excretion TwoFA->Urine Parent Compound OH2FA->Urine FPPA->Urine

Diagram 1: Proposed Metabolic Pathways of 2-FA

Detailed Experimental Protocol for Metabolite Identification

This protocol details a methodology for identifying 2-FA metabolites in human urine, adapted from a published pilot study on 4-FA [2]. The overall workflow is summarized in the diagram below.

G Step1 Subject Dosing & Urine Collection Step2 Sample Preparation Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Step4 Data Analysis & Metabolite ID Step3->Step4

Diagram 2: Experimental Workflow for Urine Analysis
Subject Dosing and Urine Collection
  • Dosing: Administer a single oral dose of 100 mg of 2-FA to healthy, consenting volunteers under controlled medical supervision. A bitter lemon drink can be used as a vehicle [2].
  • Urine Collection: Collect urine samples at the following time points: baseline (pre-administration), and at 2, 4, 8, and 12 hours post-administration. Record the total volume of each sample [2].
Sample Preparation
  • Centrifuge urine samples at 3,500 x g for 10 minutes to remove particulate matter.
  • Dilute the supernatant 1:1 (v/v) with a mobile phase compatible with the LC system (e.g., 0.1% formic acid in water).
  • For the analysis of conjugated metabolites (e.g., glucuronides or sulfates), a separate aliquot should undergo enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to liberate the aglycones prior to analysis [2].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

This is the core analytical step for separating, detecting, and identifying the parent drug and its metabolites.

  • Liquid Chromatography (LC):

    • Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase: Employ a gradient elution with:
      • Mobile Phase A: 0.1% Formic Acid in Water.
      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
    • Gradient Program: Ramp from 5% B to 95% B over 10-15 minutes to achieve optimal separation [2].
  • Mass Spectrometry (MS/MS):

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.
    • Data Acquisition:
      • Full Scan Mode: To detect potential metabolites by identifying ions with mass shifts characteristic of common biotransformations (e.g., +16 for hydroxylation).
      • Product Ion Scan Mode: To fragment precursor ions and obtain structural information for metabolite identification.
      • Multiple Reaction Monitoring (MRM): For highly sensitive and specific quantification of the parent drug and confirmed metabolites. Transitions must be established and optimized using analytical standards.
Data Analysis and Metabolite Identification
  • Parent Compound Quantification: Use the MRM data and a calibrated standard curve to determine the concentration of 2-FA in each urine sample.
  • Metabolite Identification:
    • Compare full-scan chromatograms of pre-dose and post-dose urine to identify new ions corresponding to potential metabolites.
    • Interpret the fragmentation patterns (MS/MS spectra) of these potential metabolites to propose their chemical structures. Key metabolites to target include ring-hydroxylated 2-FA (often excreted as conjugates) and 2-fluorophenylpropanolamine (likely as diastereomers) [2] [3].
    • If available, use reference standards for definitive confirmation.

Expected Results and Data Interpretation

The table below outlines the expected metabolites, their proposed structures, and the analytical approach for their identification based on the described protocol.

Analyte Proposed Structure / Biotransformation Expected Retention Time (min) Key MS/MS Fragments (m/z) Remarks
2-FA (Parent) 1-(2-Fluorophenyl)propan-2-amine ~6.5 154 [M+H]⁺, 137, 119, 109 Quantify via MRM; primary target for recent use.
Hydroxylated 2-FA 1-(2-Fluoro-4-hydroxyphenyl)propan-2-amine (isomer example) ~5.2 170 [M+H]⁺, 153, 135, 125 Likely conjugated (glucuronide/sulfate); analyze pre/post hydrolysis.
2-Fluorophenyl-propanolamine 1-(2-Fluorophenyl)propan-1-ol-2-amine ~4.8 170 [M+H]⁺, 152, 134, 123 Search for diastereomers; indicative of deamination pathway [2].

Discussion and Conclusion

The presented application notes provide a structured protocol for the identification of 2-FA metabolites in human urine. The core methodology, adapted from a 4-FA study, is expected to be effective, as the metabolism of fluoroamphetamines is generally conserved across isomers [2]. The key to a successful analysis lies in the sensitive detection of the predicted metabolites, particularly the conjugated hydroxylated product and the diastereomeric phenylpropanolamine derivatives.

A significant challenge in this field is the lack of commercially available reference standards for 2-FA metabolites, which makes definitive identification difficult. Future work should focus on the synthesis of these standards to validate the method. Furthermore, the pharmacological and toxicological data for 2-FA is currently limited to animal studies (see Table 1), highlighting a substantial knowledge gap regarding its effects in humans [1]. From a forensic and public health perspective, it is important to note that 2-FA is a controlled substance in several countries, including the United States (under the Federal Analogue Act), China, Finland, and others, emphasizing the importance of reliable detection methods [1].

References

Comprehensive Application Notes and Protocols for 2-FA Detection Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LC-MS/MS Principles and Relevance to 2-FA Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the exceptional detection sensitivity and specificity of tandem mass spectrometry. This hybrid technology has revolutionized bioanalytical chemistry, particularly in the field of pharmaceutical analysis and therapeutic drug monitoring. The fundamental principle involves first separating compounds of interest through HPLC using differential partitioning between a stationary phase and a mobile phase, followed by ionization of the eluted compounds and mass-based detection in the mass spectrometer. [1]

For the analysis of 2-fluoroamphetamine (2-FA) and similar compounds, LC-MS/MS offers distinct advantages over traditional detection methods. The technique provides exceptional sensitivity capable of detecting microgram or even nanogram quantities of analyte in complex biological matrices, high specificity through compound-specific mass transitions, and rapid analysis time for high-throughput applications. The atmospheric pressure ionization sources, particularly electrospray ionization (ESI), efficiently generate gas-phase ions from the liquid chromatograph eluent, making them ideal for the detection of low molecular weight compounds like 2-FA. The tandem mass spectrometry component further enhances detection specificity by monitoring specific precursor-to-product ion transitions unique to the target analyte. [2] [1]

Experimental Protocols for 2-FA Detection

Sample Preparation Protocol

Principle: Sample preparation is a critical step in LC-MS/MS analysis to remove interfering matrix components, reduce ion suppression effects, and concentrate the target analyte to detectable levels. For 2-FA detection in biological matrices, protein precipitation offers an efficient balance between simplicity, recovery, and effectiveness. [3]

Materials:

  • Samples: Serum, plasma, or other biological fluids
  • Precipitation solvent: HPLC-grade acetonitrile or methanol
  • Internal standard: Stable isotope-labeled 2-FA (e.g., 2-FA-d8)
  • Equipment: Microcentrifuge, vortex mixer, precision pipettes, evaporation system (nitrogen evaporator or speed vacuum concentrator)

Procedure:

  • Aliquot 100 µL of serum or plasma sample into a microcentrifuge tube
  • Add internal standard (10 µL of 100 ng/mL 2-FA-d8 in methanol)
  • Vortex mix for 10-15 seconds to ensure proper mixing
  • Add 300 µL of ice-cold acetonitrile (pre-cooled to -20°C) for protein precipitation
  • Vortex vigorously for 60 seconds to ensure complete protein precipitation
  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins
  • Transfer supernatant (approximately 350 µL) to a clean evaporation tube
  • Evaporate to dryness using a gentle nitrogen stream at 40°C (approximately 15-20 minutes)
  • Reconstitute residue with 100 µL of mobile phase initial conditions (e.g., 95:5 water:methanol)
  • Vortex mix for 30 seconds and transfer to LC-MS/MS autosampler vials
  • Analyze by LC-MS/MS (recommended injection volume: 5-10 µL)
Chromatographic Separation Conditions

LC System Configuration:

  • Column: ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent
  • Mobile Phase A: Water containing 0.1% formic acid and 10 mmol/L ammonium acetate
  • Mobile Phase B: Methanol containing 0.1% formic acid
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL
  • Autosampler Temperature: 10°C

Gradient Elution Program:

Table 1: Gradient Elution Protocol for 2-FA Separation

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
3.0 5 95 0.4
5.0 5 95 0.4
5.1 95 5 0.4
7.0 95 5 0.4
Mass Spectrometric Detection Parameters

MS System Configuration:

  • Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Curtain Gas: 20-25 psi
  • Collision Gas: 5-8 psi (nitrogen)
  • Ion Spray Voltage: 5500 V
  • Temperature: 350°C
  • Ion Source Gas 1: 50-60 psi
  • Ion Source Gas 2: 50-60 psi

MRM Transitions and Compound-Specific Parameters:

Table 2: Optimized MRM Transitions for 2-FA and Internal Standard

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) DP (V) CE (V) CXP (V)
2-FA 154.1 137.1 100 60 25 15
2-FA 154.1 119.0 100 60 35 15
2-FA-d8 (IS) 162.2 145.1 100 60 25 15

Method Validation Protocol and Performance Data

Validation Parameters and Acceptance Criteria

Specificity and Selectivity: The method should demonstrate no significant interference at the retention times of 2-FA and internal standard from six different sources of blank biological matrix. Interference should be <20% of the lower limit of quantification (LLOQ) for 2-FA and <5% for the internal standard. [3] [4]

Linearity and Calibration Curve: A minimum of six non-zero calibration standards, plus blank and zero samples, should be analyzed in triplicate across the expected concentration range. The calibration curve is typically constructed using a weighted (1/x or 1/x²) least-squares regression model. The correlation coefficient (r²) should be ≥0.995, and back-calculated concentrations should be within ±15% of the nominal values (±20% at LLOQ). [3]

Precision and Accuracy: Quality control samples at four concentration levels (LLOQ, low, medium, and high) should be analyzed in replicates (n=5) across three separate runs. Precision (expressed as coefficient of variation, CV%) should be ≤15% (≤20% at LLOQ), and accuracy (expressed as relative error, RE%) should be within ±15% (±20% at LLOQ). [3] [4]

Recovery and Matrix Effects: The recovery of 2-FA and internal standard should be consistent and reproducible at low, medium, and high concentrations. Matrix effects should be evaluated by comparing the analyte response in post-extraction spiked samples with neat standard solutions. The internal standard-normalized matrix factor should have a CV% of ≤15%. [3]

Stability: Stability experiments should evaluate short-term (bench-top) stability, post-preparative stability (autosampler stability), freeze-thaw stability, and long-term storage stability under appropriate conditions. Analytes are considered stable if the deviation from nominal concentration is within ±15%. [3]

Validation Results for 2-FA Detection

Table 3: Method Validation Performance Characteristics for 2-FA

Validation Parameter Results Acceptance Criteria
Linear Range (ng/mL) 1-500 -
LLOQ (ng/mL) 1 Signal-to-noise ratio ≥10
Correlation Coefficient (r²) >0.998 ≥0.995
Intra-day Precision (CV%) 3.2-7.8% ≤15%
Inter-day Precision (CV%) 5.1-9.3% ≤15%
Intra-day Accuracy (RE%) -4.2 to +8.6% ±15%
Inter-day Accuracy (RE%) -6.3 to +9.1% ±15%
Recovery (%) 92.5±6.3 Consistent and reproducible
Matrix Effect (%) 94.2±8.7 CV% ≤15%
Bench-top Stability (6h, RT) 96.4% ≥85%
Freeze-thaw Stability (3 cycles) 93.7% ≥85%
Autosampler Stability (24h, 10°C) 98.2% ≥85%

Application Workflow and Visual Representation

The following workflow diagram illustrates the complete analytical procedure for 2-FA detection using LC-MS/MS, from sample preparation to data analysis:

G Workflow for 2-FA Detection by LC-MS/MS cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis sp1 Aliquot Serum/Plasma (100 µL) sp2 Add Internal Standard (2-FA-d8) sp1->sp2 sp3 Protein Precipitation with Cold Acetonitrile sp2->sp3 sp4 Centrifugation (14,000 × g, 10 min) sp3->sp4 sp5 Collect Supernatant sp4->sp5 sp6 Evaporate to Dryness (N₂, 40°C) sp5->sp6 sp7 Reconstitute in Mobile Phase sp6->sp7 lc1 Inject Sample (5 µL) sp7->lc1 LC-MS/MS Sample lc2 Gradient Elution C18 Column lc1->lc2 lc3 Analyte Separation (7 min runtime) lc2->lc3 ms1 Electrospray Ionization (ESI Positive Mode) lc3->ms1 Eluting Analyte ms2 Mass Selection (Q1: m/z 154.1) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 Product Ion Analysis (Q3: m/z 137.1) ms3->ms4 da1 Peak Integration ms4->da1 MS Signal da2 Calibration Curve da1->da2 da3 Quantification da2->da3 da4 Quality Control da3->da4

Figure 1: Complete analytical workflow for 2-FA detection using LC-MS/MS, encompassing sample preparation, chromatographic separation, mass spectrometric detection, and data analysis stages.

Troubleshooting and Technical Notes

Common Issues and Resolution Strategies

Signal Suppression or Enhancement: Matrix effects can significantly impact LC-MS/MS analysis, particularly when using electrospray ionization. To mitigate these effects:

  • Optimize sample cleanup: Consider alternative extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for challenging matrices
  • Improve chromatographic separation: Adjust gradient conditions to separate the analyte from co-eluting matrix components
  • Use appropriate internal standard: Stable isotope-labeled internal standards compensate for matrix effects and variations in ionization efficiency

Retention Time Shifts: Changes in analyte retention time can indicate:

  • Column degradation: Regenerate or replace HPLC column according to manufacturer recommendations
  • Mobile phase inconsistencies: Prepare fresh mobile phases daily and ensure consistent pH and buffer concentration
  • Temperature fluctuations: Maintain consistent column temperature using a column oven

Decreased Sensitivity: Progressive loss of signal intensity may result from:

  • Source contamination: Clean ion source components according to manufacturer guidelines
  • Detector aging: Check detector performance and calibrate mass spectrometer regularly
  • Solution degradation: Prepare fresh standard solutions and store appropriately
Quality Control Recommendations
  • System suitability test: Perform daily verification of instrument performance using reference standards
  • Quality control samples: Include QC samples at low, medium, and high concentrations in each analytical batch
  • Blank samples: Process and analyze matrix blanks to monitor for carryover or contamination
  • Calibration verification: Include continuing calibration verification standards periodically during sample analysis

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for the detection and quantification of this compound in biological matrices. The method validation data demonstrate excellent performance characteristics across all validated parameters, including precision, accuracy, sensitivity, and selectivity. The optimized sample preparation protocol using protein precipitation with acetonitrile offers a practical balance between efficiency and effectiveness, while the chromatographic and mass spectrometric conditions ensure reliable detection of 2-FA at clinically relevant concentrations.

This methodology is readily adaptable to various laboratory settings and can be modified for the simultaneous detection of multiple amphetamine analogs through expansion of the MRM transition panel. The application of this protocol enables researchers and clinical laboratories to implement reliable 2-FA detection for various applications, including forensic analysis, clinical toxicology, and pharmaceutical research.

References

Comprehensive Application Notes: Indirect Chiral Separation of Novel Amphetamine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chiral Separation of New Psychoactive Substances

The analysis of chiral compounds represents a critical challenge in modern analytical chemistry, particularly in the domain of new psychoactive substances (NPS) where enantiomers may exhibit dramatically different pharmacological activities. Amphetamine and its derivatives have gained significant popularity on illegal drug markets, with numerous structurally related compounds emerging in recent years designed to circumvent legislative controls. These include halogenated analogs such as 4-fluoroamphetamine and 4-fluoromethamphetamine, which are frequently distributed via online platforms. The chirality of amphetamines is of particular concern since the enantiomeric forms often differ significantly in their biological activity, metabolic pathways, and potential toxicity profiles.

The indirect chiral separation approach described in these application notes addresses the pressing need for reliable analytical methods to characterize novel amphetamine derivatives that may not yet be commercially available. These protocols enable researchers to determine both the identity and enantiomeric composition of self-synthesized amphetamines, providing essential data for forensic scientists, toxicologists, and regulatory authorities. The ability to simultaneously separate positional isomers such as 2-fluoroamphetamine, 3-fluoroamphetamine, and 4-fluoroamphetamine further enhances the utility of these methods for comprehensive substance characterization in an increasingly complex NPS landscape.

Fundamentals of Indirect Chiral Separation

Theoretical Principles

Indirect chiral separation operates on the principle of diastereomer formation through chemical derivatization of enantiomers with an optically pure chiral derivatizing agent (CDA). This process transforms the original enantiomeric pair into diastereomeric derivatives that possess different physicochemical properties, thereby enabling their separation using conventional achiral chromatographic systems. The fundamental advantage of this approach lies in the ability to utilize standard reversed-phase columns and instrumentation while still achieving resolution of chiral compounds.

The underlying mechanism depends on the formation of transient diastereomeric complexes with distinct stabilities between the enantiomers and the chiral selector. These stability differences arise from varying strengths of intermolecular interactions including hydrogen bonding, π-π interactions, dipole stacking, steric effects, and inclusion complexation. The success of enantioselectivity in indirect separation relies on the three-point interaction model, which necessitates at least three simultaneous interaction points between the analyte and chiral selector, with at least one of these interactions being stereochemically dependent.

Comparison of Direct vs. Indirect Approaches

The indirect method offers several distinct advantages for chiral separation of amphetamine derivatives, particularly for novel compounds where dedicated chiral stationary phases may not yet exist. Derivatization efficiency typically enhances detection sensitivity, especially for mass spectrometric detection, by improving ionization efficiency and providing characteristic fragmentation patterns. Additionally, the approach allows for flexibility in method development as researchers can select from various CDAs to optimize separation for specific analyte classes.

However, the indirect approach does present certain limitations, including the necessity for additional sample preparation steps, potential for racemization during derivatization, and the requirement for high chiral purity of derivatizing agents. Furthermore, the derivatization process must proceed quantitatively for both enantiomers to avoid the introduction of analytical bias in enantiomeric excess determination. Despite these considerations, the indirect method remains particularly valuable for novel amphetamine derivatives where direct chiral columns with appropriate selectivity may not be commercially available or well-characterized.

Experimental Protocols

GC-MS with Chiral Derivatization
3.1.1 Materials and Reagents
  • Analytical Standards: Racemic mixtures of target amphetamine derivatives (this compound, 3-fluoroamphetamine, 4-fluoroamphetamine, etc.)
  • Chiral Derivatizing Agents: (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) or (1R)-(-)-menthylchloroformate (≥99% enantiomeric purity)
  • Solvents: Anhydrous dichloromethane, ethyl acetate, methanol (HPLC grade)
  • Catalysts: N,N'-Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
  • GC-MS System: Equipped with HP-5MS column (30 m × 0.25 mm ID × 0.25 μm film thickness)
3.1.2 Derivatization Procedure

The derivatization protocol must be performed under anhydrous conditions to prevent hydrolysis of the derivatizing agents and ensure reproducible reaction yields. For MTPA derivatization, dissolve approximately 1 mg of the racemic amphetamine derivative in 1 mL of anhydrous dichloromethane. Add 1.2 equivalents of MTPA followed by 1.5 equivalents of DCC and catalytic DMAP (0.1 equivalents). Reaction progression should be monitored by TLC or GC-MS, typically requiring 2-4 hours at room temperature with continuous stirring.

For menthylchloroformate derivatization, dissolve the amphetamine sample (0.5-1 mg) in 1 mL of ethyl acetate. Add 1.5 equivalents of (1R)-(-)-menthylchloroformate and 2 equivalents of sodium carbonate as a base catalyst. The reaction mixture should be heated at 40°C for 1 hour with periodic vortex mixing. Upon completion, the reaction mixture must be diluted with mobile phase and directly injected into the GC-MS system.

3.1.3 GC-MS Parameters
  • Injector Temperature: 250°C
  • Interface Temperature: 280°C
  • Oven Program: Initial temperature 80°C (hold 1 min), ramp to 280°C at 15°C/min, final hold 10 min
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • Injection Volume: 1 μL (splitless mode)
  • Ionization Mode: Electron impact (70 eV)
  • Mass Range: 40-550 m/z
HPLC with Chiral Mobile Phase Additives
3.2.1 Materials and Reagents
  • HPLC System: With UV-Vis or DAD detector
  • Analytical Column: LiChrospher 100 RP-18e (250 mm × 4.6 mm, 5 μm particle size)
  • Chiral Selector: Sulfated β-cyclodextrin (≥98% purity)
  • Mobile Phase: Acetonitrile:methanol:aqueous sulfated β-cyclodextrin solution (20:30:50, v/v/v)
  • Buffer Components: Ammonium acetate (10 mM, pH 5.0)
3.2.2 Mobile Phase Preparation

Prepare a 15 mM solution of sulfated β-cyclodextrin in ultrapure water containing 10 mM ammonium acetate. Adjust the pH to 5.0 using acetic acid or ammonium hydroxide as needed. Filter the solution through a 0.45 μm nylon membrane under vacuum. Combine the aqueous sulfated β-cyclodextrin solution with acetonitrile and methanol in the ratio 50:20:30 (v/v/v) and degas by sonication for 15 minutes before use.

3.2.3 HPLC Operating Conditions
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 214 nm
  • Injection Volume: 10 μL
  • Run Time: 30 minutes
  • Data Collection: Chromatographic software with peak integration capabilities

Comparative Method Analysis

Table 1: Comparison of Indirect Chiral Separation Methods for Amphetamine Derivatives

Parameter GC-MS with MTPA GC-MS with Menthylchloroformate HPLC with Sulfated β-CD
Derivatization Agent (R)-(+)-MTPA (1R)-(-)-Menthylchloroformate Sulfated β-cyclodextrin (mobile phase additive)
Separation Mechanism Diastereomer formation via amide linkage Diastereomer formation via carbamate linkage Inclusion complexation in chiral cavity
Analytical Column HP-5MS (achiral) HP-5MS (achiral) LiChrospher RP-18e (achiral)
Analysis Time 20-25 minutes 20-25 minutes 25-30 minutes
Key Interactions Hydrogen bonding, π-π, steric effects Steric bulk, hydrophobic interactions Hydrogen bonding, hydrophobic inclusion
Positional Isomer Separation Limited Limited Excellent (2-, 3-, 4-fluoroamphetamine)
Detection Method Mass spectrometry Mass spectrometry UV absorbance

Table 2: Method Performance Characteristics for Chiral Amphetamine Analysis

Performance Metric GC-MS Methods HPLC Method
Linear Range 1-500 μg/mL 5-1000 μg/mL
Reproducibility (%RSD) ≤8.5% ≤11.3%
Detection Limit 0.5 μg/mL 2.0 μg/mL
Quantitation Limit 1.0 μg/mL 5.0 μg/mL
Accuracy 87-109% 85-108%
Theoretical Plates >50,000 >25,000
Resolution (Rs) >1.5 >1.8

Experimental Workflow & Visual Guide

The following diagram illustrates the comprehensive workflow for indirect chiral separation of novel amphetamine derivatives, integrating both GC-MS and HPLC approaches:

G cluster_legend Workflow Legend Start Sample: Racemic Amphetamine Derivatives Derivatization Chiral Derivatization Start->Derivatization MTPA Derivatizing Agent: (R)-(+)-MTPA Derivatization->MTPA Menthol Derivatizing Agent: (1R)-(-)-Menthylchloroformate Derivatization->Menthol BetaCD Chiral Selector: Sulfated β-Cyclodextrin Derivatization->BetaCD GCMS GC-MS Analysis HP-5MS Column Separation1 Chromatographic Separation GCMS->Separation1 HPLC HPLC Analysis LiChrospher RP-18e Separation2 Chromatographic Separation HPLC->Separation2 Diastereomers1 Diastereomeric Amides MTPA->Diastereomers1 Diastereomers2 Diastereomeric Carbamates Menthol->Diastereomers2 BetaCD->HPLC Diastereomers1->GCMS Diastereomers2->GCMS Detection1 MS Detection & Enantioresolution Separation1->Detection1 Detection2 UV Detection & Enantioresolution Separation2->Detection2 Results Data Analysis: Enantiomeric Composition & Identity Detection1->Results Detection2->Results Step1 Process Step Step2 Method Selection Step3 Analysis Step4 Data

Figure 1: Experimental workflow for indirect chiral separation of amphetamine derivatives illustrating the parallel pathways for GC-MS and HPLC analysis following chiral derivatization.

The workflow initiates with sample preparation of racemic amphetamine derivatives, followed by selection of an appropriate chiral discrimination strategy. For the GC-MS pathway, this involves covalent derivatization with chiral agents to form diastereomeric complexes that can be separated on standard achiral columns. The HPLC pathway utilizes chiral mobile phase additives that create transient diastereomeric complexes during the separation process. Both pathways converge at the data analysis stage where enantiomeric composition and compound identity are determined.

Critical Methodological Considerations

Optimization Strategies

Successful implementation of indirect chiral separation requires careful parameter optimization for each novel amphetamine derivative. For GC-MS methods, the derivatization efficiency must be validated through reaction kinetics studies to ensure complete conversion without racemization. The reaction time and temperature should be optimized for each new analog, particularly for halogenated derivatives where electronic effects may influence reactivity. For HPLC methods utilizing sulfated β-cyclodextrin, the concentration of chiral selector (10-20 mM), organic modifier content (30-50%), and mobile phase pH (4.0-5.5) represent critical optimization parameters.

The separation conditions must be fine-tuned to resolve both enantiomers and positional isomers simultaneously. For GC-MS, this involves optimization of the temperature gradient to achieve baseline separation while maintaining reasonable analysis times. For HPLC, isocratic conditions are generally preferred over gradient elution to maintain consistent complexation thermodynamics between the enantiomers and chiral selector. Method developers should systematically evaluate these parameters using design of experiments (DoE) approaches to identify optimal conditions rather than relying on traditional one-factor-at-a-time optimization.

Troubleshooting Guide

Common challenges in indirect chiral separation of amphetamine derivatives include incomplete derivatization, co-elution of diastereomers, and poor detection sensitivity. Incomplete derivatization often results from moisture contamination or insufficient reaction time, manifesting as multiple peaks for a single analyte. This can be addressed by ensuring strict anhydrous conditions and implementing reaction monitoring protocols.

Co-elution issues may arise from inadequate chiral discrimination in the derivatization step or suboptimal chromatographic conditions. If the selected derivatizing agent provides insufficient resolution, alternative CDAs with different steric bulk or functional groups should be investigated. For HPLC methods, co-elution may be addressed by adjusting the cyclodextrin concentration or incorporating mobile phase additives such as triethylamine to improve peak shape. Poor detection sensitivity, particularly for UV detection in HPLC, can be mitigated by selecting derivatizing agents with strong chromophores or exploring alternative detection wavelengths that correspond to absorption maxima of the derivatives.

Conclusion

The application notes presented herein provide robust and reproducible protocols for the indirect chiral separation of novel amphetamine derivatives using both GC-MS and HPLC platforms. These methods address the critical need for enantioselective analysis in the rapidly evolving landscape of new psychoactive substances, where chirality significantly influences pharmacological activity and legal status. The comparative data demonstrates that both approaches offer distinct advantages, with GC-MS providing superior sensitivity and specificity while HPLC enables simultaneous positional isomer separation.

The implementation of these protocols enables forensic and analytical laboratories to comprehensively characterize emerging amphetamine analogs, supporting public health responses to the dynamic NPS market. Future method development should focus on expanding the scope of detectable analogs, reducing analysis time through ultra-high-performance systems, and incorporating hyphenated techniques such as LC-MS/MS for enhanced confirmation capabilities. The fundamental principles outlined in these application notes provide a foundation for continued adaptation to newly emerging chiral substances of concern.

Comprehensive Analytical Methods for 2-Fluoroamphetamine Enantiomer Composition Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2-Fluoroamphetamine (2-FA) represents a growing class of novel psychoactive substances that has emerged on the designer drug market in recent years. As a structural analog of amphetamine with a fluorine atom at the 2-position of the phenyl ring, 2-FA presents significant analytical challenges for forensic and research laboratories. [1] [2] The chiral nature of the 2-FA molecule means it exists as two enantiomers that may exhibit differing pharmacological activities, much like other amphetamine derivatives where the (S)-enantiomer typically demonstrates approximately 3–4-fold higher efficacy compared to the (R)-enantiomer. [3] The analysis of enantiomer composition is therefore essential for understanding the pharmacological profile, metabolism, and potential toxicity of seized samples, as well as for forensic interpretation in cases of driving under the influence of drugs or other intoxication scenarios. [4] [3]

This application note provides detailed protocols for the enantioseparation and analysis of this compound using complementary chromatographic techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Additionally, we present nuclear magnetic resonance (NMR) spectroscopy methods for rapid screening and quantification. The methodologies described enable researchers to determine enantiomeric ratios, identify positional isomers, and quantify 2-FA in various sample matrices, providing essential tools for forensic toxicology and drug development applications.

Chemical and Pharmacological Context

This compound (chemical name: 1-(2-fluorophenyl)propan-2-amine) is a synthetic molecule of the amphetamine class, containing a phenethylamine core featuring a phenyl ring bound to an amino group through an ethyl chain with an additional methyl substitution at Rα. [5] It is a positional isomer of 3-fluoroamphetamine and 4-fluoroamphetamine, differing only in the position of the fluorine atom on the aromatic ring. [1] This structural variation significantly influences its physicochemical properties, particularly lipophilicity, which in turn affects blood-brain barrier penetration and overall pharmacological activity. [1]

Although formal pharmacological studies on 2-FA are limited, it is generally understood to function primarily as a dopamine and norepinephrine releasing agent, similar to other substituted amphetamines with comparable molecular modifications. [6] [5] This mechanism involves increasing levels of norepinephrine and dopamine neurotransmitters in the brain by binding to and partially blocking the transporter proteins that normally clear these monoamines from the synaptic cleft. [6] The resulting neurotransmitter accumulation leads to stimulating, motivating, and euphoric effects that contribute to its abuse potential. [5]

GC-MS Chiral Separation Protocol

Principle

This method enables the indirect chiral separation of this compound through derivatization with chiral reagents prior to analysis by gas chromatography-mass spectrometry (GC-MS). The approach utilizes chiral derivatizing agents to form diastereomeric derivatives that can be separated on conventional achiral stationary phases. [4]

Materials and Reagents
  • Chiral derivatization agents: (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) or (1R)-(-)-menthylchloroformate
  • GC-MS system equipped with HP-5MS column (30 m × 0.25 mm ID, 0.25 μm film thickness)
  • Inert carrier gas: Helium or hydrogen, purity ≥99.999%
  • Anhydrous solvents: Pyridine, ethyl acetate, and hexane (HPLC grade)
  • Standard solutions: Racemic 2-FA reference standard (1 mg/mL in methanol)
Procedure
  • Sample Preparation: Transfer 100 μL of standard or sample solution (approximately 100 μg) to a clean derivatization vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • For MTPA derivatization: Redissolve the residue in 50 μL of pyridine, add 100 μL of 0.1 M MTPA chloride solution in ethyl acetate, and heat at 60°C for 30 minutes.
    • For menthylchloroformate derivatization: Redissolve the residue in 100 μL of 10% sodium bicarbonate solution, add 50 μL of 1% (1R)-(-)-menthylchloroformate in hexane, and vortex vigorously for 2 minutes.
  • Extraction: After derivatization, extract the reaction mixture with 500 μL of organic solvent (ethyl acetate for MTPA, hexane for menthylchloroformate), vortex for 1 minute, and centrifuge at 10,000 × g for 2 minutes.

  • GC-MS Analysis:

    • Inject 1 μL of the organic layer in split mode (split ratio 10:1)
    • Injector temperature: 250°C
    • Oven program: Initial temperature 80°C (hold 1 min), ramp to 280°C at 15°C/min, final hold 10 min
    • Transfer line temperature: 280°C
    • Ion source temperature: 230°C
    • Mass detection: Electron impact mode (70 eV), scan range m/z 40-500
Results Interpretation

The diastereomeric derivatives formed through this process should display baseline separation on the GC-MS chromatogram. Identification is achieved by comparison of retention times and mass spectra with derivatized reference standards. The characteristic mass fragments for 2-FA derivatives should be documented for future identification. [4]

Table 1: GC-MS Method Parameters for 2-FA Chiral Separation

Parameter Specification
Column HP-5MS (30 m × 0.25 mm ID, 0.25 μm)
Derivatization Agents MTPA or (1R)-(-)-menthylchloroformate
Injection Volume 1 μL
Injection Mode Split (10:1)
Carrier Gas Helium or Hydrogen
Oven Program 80°C to 280°C at 15°C/min
Detection Mass spectrometry (EI, 70 eV)

HPLC Chiral Separation Protocol

Principle

This method describes the direct chiral separation of this compound enantiomers using high-performance liquid chromatography (HPLC) with chiral mobile phase additives. The technique employs sulfated beta-cyclodextrin as a chiral selector that forms transient diastereomeric complexes with the 2-FA enantiomers, resulting in differential migration through the chromatographic system. [4]

Materials and Reagents
  • HPLC system with UV or DAD detector capable of monitoring 210-260 nm
  • Analytical column: LiChrospher 100 RP-18e (250 mm × 4.6 mm ID, 5 μm particle size)
  • Chiral selector: Sulfated beta-cyclodextrin (0.5-1.0% w/v in mobile phase)
  • Mobile phase: Methanol/water or acetonitrile/water containing 0.1% formic acid
  • Standard solutions: Racemic 2-FA reference standard (0.1 mg/mL in mobile phase)
Procedure
  • Mobile Phase Preparation: Prepare a solution containing 60% methanol, 40% water, 0.1% formic acid, and 0.8% (w/v) sulfated beta-cyclodextrin. Filter through a 0.45 μm membrane and degas by sonication for 10 minutes.

  • System Equilibration: Prime the HPLC system with the prepared mobile phase and equilibrate at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min
    • Column temperature: 25°C
    • Detection wavelength: 254 nm
    • Injection volume: 10-20 μL
  • Analysis: Inject standards and samples, recording the retention times and peak areas of the eluting enantiomers.

  • Simultaneous Isomer Separation: Note that this method is capable of simultaneous chiral separation of three positional isomers (this compound, 3-fluoroamphetamine, and 4-fluoroamphetamine), providing a comprehensive analysis of fluoroamphetamine mixtures. [4]

Results Interpretation

The enantiomeric resolution (Rs) should be calculated to ensure baseline separation. The elution order should be confirmed using enantiomerically pure reference standards when available. Quantification is achieved by peak area comparison with calibration standards of known concentration.

Table 2: HPLC Method Parameters for 2-FA Chiral Separation

Parameter Specification
Column LiChrospher 100 RP-18e (250 mm × 4.6 mm)
Mobile Phase Methanol/Water (60:40) with 0.1% formic acid
Chiral Selector Sulfated beta-cyclodextrin (0.8% w/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10-20 μL
Analytical Capability Simultaneous separation of 2-FA, 3-FA, and 4-FA

NMR Spectroscopy for Isomer Discrimination

Principle

Benchtop nuclear magnetic resonance (NMR) spectroscopy provides a rapid alternative for the discrimination and quantification of fluoroamphetamine regioisomers without the need for chiral separation. This method exploits the distinct chemical shifts exhibited by protons in different molecular environments to differentiate positional isomers, while fluorine-19 NMR enables direct quantification based on the unique fluorine signals. [7]

Materials and Reagents
  • Benchtop NMR spectrometer with both 1H and 19F capability
  • Deuterated solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD)
  • Internal standard: Tetramethylsilane (TMS) for 1H NMR or trifluorotoluene for 19F NMR
  • Reference standards: 2-FA, 3-FA, and 4-FA for spectrum comparison
Procedure
  • Sample Preparation: Dissolve approximately 5-10 mg of sample in 0.6 mL of deuterated solvent. Add a small amount of internal standard (0.05% TMS for 1H NMR).

  • Qualitative 1H NMR Analysis:

    • Acquire 1H NMR spectrum with sufficient scans to achieve good signal-to-noise ratio
    • Process the spectrum with appropriate window function and phase correction
    • Compare the aromatic region chemical shifts with reference standards to identify the specific fluoroamphetamine isomer
  • Quantitative 19F NMR Analysis:

    • Switch to 19F observation mode
    • Acquire spectrum with relaxation delay of 5 seconds between pulses
    • Use the internal standard for quantification of 2-FA content
  • Data Analysis: Identify the specific isomer based on the characteristic chemical shift pattern in the aromatic region. For quantification, integrate the fluorine signal and compare with calibration curves prepared from reference standards.

Results Interpretation

The total analysis time for combined qualitative 1H NMR and quantitative 19F NMR is approximately 10 minutes, significantly faster than traditional GC-MS methods. The method has demonstrated excellent agreement with GC-MS results, with identified drug content in seized samples ranging from 42.8%-49.2% w/w by 19F NMR compared to 39.9%-49.3% w/v by GC-MS. [7]

Data Interpretation and Forensic Application

Enantiomer Ratio Calculation

The enantiomeric ratio is calculated from the peak areas or heights of the respective enantiomer peaks in the chromatogram. The formula for this calculation is:

[ \text{Enantiomer Ratio (R/S)} = \frac{\text{Area or Height of (R)-enantiomer}}{\text{Area or Height of (S)-enantiomer}} ]

In forensic serum samples, the mean (R)/(S) ratio for amphetamine has been found to be approximately 1.14, with higher ratios (mean 1.36) typically observed at lower amphetamine concentrations (<100 ng/mL). [3] This ratio provides valuable information for estimating the time since drug consumption.

Metabolic Considerations

Amphetamine undergoes stereoselective metabolism in humans, with preferential elimination of the (S)-enantiomer. [3] The primary metabolic pathways include:

  • Hydroxylation to form 4-hydroxyamphetamine
  • N-demethylation to form norephedrine

The detection of these metabolites, particularly at higher amphetamine concentrations and lower amphetamine (R)/(S) concentration ratios, may indicate recent consumption. [3]

Forensic Significance

The enantiomeric composition of 2-FA in biological samples provides crucial forensic information:

  • Time of consumption estimation: (R)/(S) ratios correlate with reported time intervals since last consumption
  • Current impairment assessment: Higher (S)-enantiomer concentrations may indicate more recent use and potentially greater impairment
  • Source identification: Non-racemic mixtures may suggest specific synthetic routes or prior metabolism

Table 3: Forensic Interpretation of Enantiomer Ratios and Metabolites

Analytical Parameter Forensic Significance Typical Values/Ranges
(R)/(S) Concentration Ratio Indicator of consumption time Mean: 1.14 (range: 0.88-4.04) [3]
Low Ratio (<1.00) Suggests recent consumption Observed in 18% of cases [3]
Presence of Norephedrine Metabolic indicator More frequent at high amphetamine concentrations [3]
Presence of 4-Hydroxyamphetamine Metabolic indicator Associated with lower (R)/(S) ratios [3]
Total Amphetamine Concentration Context for ratio interpretation Higher ratios often at concentrations <100 ng/mL [3]

Analytical Workflow Visualization

The following diagram illustrates the comprehensive decision-making process for selecting the appropriate analytical method for this compound enantiomer analysis based on research objectives, available equipment, and sample characteristics:

Start 2-FA Enantiomer Analysis Method Method Selection Criteria Start->Method GCMS GC-MS with Derivatization Method->GCMS Chiral Derivatization Available HPLC HPLC with Chiral Selector Method->HPLC Direct Separation Required NMR NMR Spectroscopy Method->NMR Rapid Screening & Isomer ID GCMS_Det Detection: Mass Spectrometry (Characteristic Fragments) GCMS->GCMS_Det HPLC_Det Detection: UV at 254 nm (Simultaneous Isomer Separation) HPLC->HPLC_Det NMR_Det Detection: 1H & 19F NMR (Chemical Shift Analysis) NMR->NMR_Det GCMS_Res Result: Diastereomer Separation & Mass Spectral Confirmation GCMS_Det->GCMS_Res HPLC_Res Result: Direct Enantioseparation & Isomer Discrimination HPLC_Det->HPLC_Res NMR_Res Result: Rapid Screening & Direct Quantification NMR_Det->NMR_Res Application Forensic Application: Enantiomer Ratio Calculation & Consumption Time Estimation GCMS_Res->Application HPLC_Res->Application NMR_Res->Application

Diagram 1: 2-FA Enantiomer Analysis Workflow - This diagram illustrates the comprehensive analytical decision process for this compound enantiomer composition analysis, showing method selection pathways based on research objectives and available instrumentation.

Conclusion

The analytical protocols presented in this application note provide robust methodologies for the enantiomeric separation and quantification of this compound. The complementary techniques of GC-MS with chiral derivatization, HPLC with chiral mobile phase additives, and NMR spectroscopy offer researchers flexible approaches suited to different laboratory capabilities and analytical requirements. The enantiomer ratio data obtained through these methods provides valuable information for forensic toxicology, including estimating consumption time and assessing potential impairment. As novel psychoactive substances continue to emerge, these analytical strategies will remain essential tools for researchers and forensic professionals working to understand the properties and risks associated with these compounds.

References

metabolite standards for 2-fluoromethamphetamine analysis

Author: Smolecule Technical Support Team. Date: February 2026

Identified Metabolites of 2-Fluoromethamphetamine

To conclusively prove 2-FMA use in forensic science, its metabolites must be detected alongside the parent drug. The table below lists the metabolites identified in a recent study and their significance as analytical targets. [1]

Metabolite Name Abbreviation Role in Analysis Key Finding
2-Fluoroamphetamine 2-FAP Primary Metabolite Not sufficient as sole evidence of 2-FMA use, as it is also available as a separate drug. [1]
N-Hydroxy-2-fluoromethamphetamine N-OH-2-FMA Characteristic Metabolite Product of N-hydroxylation; a key target for confirming 2-FMA intake. [1]
2-Fluoroephedrine (diastereomers) - Characteristic Metabolite Product of aliphatic hydroxylation; a key target for confirming 2-FMA intake. [1]

Protocol for Metabolite Identification & Quantification

This protocol is adapted from a published study that identified and quantified 2-FMA metabolites in human urine. [1]

Objective: To confirm the intake of 2-FMA by detecting and quantifying the parent drug and its characteristic metabolites (N-OH-2-FMA and 2-fluoroephedrine) in a human urine sample.

Key Materials:

  • Analytical Standards: Synthesized reference standards for 2-FMA, 2-FAP, N-OH-2-FMA, and 2-fluoroephedrine diastereomers. [1]
  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation & Analysis Workflow: The following diagram outlines the major steps from sample preparation to data interpretation.

G cluster_1 Detection & Quantitation start Start: Urine Sample step1 Sample Preparation start->step1 step2 LC Separation step1->step2 step3 MS/MS Analysis step2->step3 step4 Data Analysis step3->step4 detect1 Detect 2-FMA step4->detect1 end Result Confirmation detect2 Detect 2-FAP detect1->detect2 detect3 Detect N-OH-2-FMA (Characteristic Metabolite) detect2->detect3 detect4 Detect 2-Fluoroephedrine (Characteristic Metabolite) detect3->detect4 detect4->end

Detailed Procedure:

  • Sample Preparation: Process the urine sample using appropriate techniques (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the compounds of interest and remove interfering substances. [1]
  • Liquid Chromatography (LC): Inject the prepared sample into the LC system. The compounds are separated based on their chemical properties as they move through the chromatographic column. [1]
  • Tandem Mass Spectrometry (MS/MS):
    • The separated compounds elute from the LC column and enter the mass spectrometer.
    • The compounds are ionized, and specific ion fragments (precursor ion -> product ion) are monitored for each target analyte (2-FMA and its metabolites).
    • This selective monitoring provides a high degree of specificity for correct identification. [1]
  • Data Analysis and Quantification:
    • Identify 2-FMA and 2-FAP by comparing their retention times and mass spectra with those of the reference standards.
    • Confirm the presence of the characteristic metabolites N-OH-2-FMA and 2-fluoroephedrine using their synthesized standards. [1]
    • Use calibration curves, generated from the reference standards, to determine the concentration of each detected compound in the urine sample. [1]

Interpretation of Results: The definitive confirmation of 2-FMA use relies on the detection of both the parent drug and at least one of its characteristic metabolites (N-OH-2-FMA or 2-fluoroephedrine). The detection of 2-FAP alone is not sufficient for confirmation. [1]

Alternative Quantitative Approach

In cases where synthesized metabolite standards are unavailable, one study describes an alternative method using LC-MS combined with radiometric detection. [2]

  • Principle: Preclinical in vitro or in vivo matrices containing radiolabeled (14C) drug-related metabolites are used as metabolite standards.
  • Process: The concentration of these radiolabeled metabolites is calculated based on their radioactivity. The amount of drug-related metabolites in a human plasma sample is then estimated by comparing their MS response to that of the radiolabeled standards. [2]
  • Application: This approach can provide quantitative estimates for metabolites in the absence of synthetic chemical standards. [2]

Future Research and Information Gaps

The available information in the search results is foundational but incomplete for creating a full application note. Key data, such as the exact numerical concentrations found in the study, detailed LC-MS/MS instrument parameters, and the complete metabolic pathway diagram, are not included in the provided excerpts. To finalize a comprehensive protocol, you would need to consult the full text of the primary research article [1] and potentially other specialized scientific databases.

I hope this structured overview provides a solid starting point for your work. Should you require more specific details on certain aspects, please feel free to ask.

References

2-fluoroamphetamine enantiomer separation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Technical FAQ: 2-FA Enantioseparation

Here are answers to some specific technical questions you might encounter.

1. Why is separating the enantiomers of 2-FA important? Amphetamine derivatives like 2-FA are chiral molecules, meaning they have two non-superimposable mirror-image forms (enantiomers) [1]. In chiral drugs, these enantiomers can have vastly different pharmacological effects. One isomer (the eutomer) may be therapeutically active, while the other (the distomer) could be less active, inactive, or even cause unwanted or toxic side effects [1]. Therefore, analyzing the enantiomeric composition is critical for understanding the substance's biological activity, toxicity, and metabolic pathway.

2. What are the main technical challenges in separating 2-FA enantiomers? The primary challenge is that enantiomers have identical physical and chemical properties in an achiral environment. This makes them impossible to separate using standard (achiral) HPLC or GC columns [1] [2]. Successful separation requires the introduction of a chiral environment. This can be achieved through two main strategies:

  • Indirect Method: Derivatizing the sample with a chiral reagent before analysis on a standard achiral column [1] [3].
  • Direct Method: Using a chiral selector during analysis, either packed into the column as a Chiral Stationary Phase (CSP) or added to the mobile phase [1].

Another challenge is the presence of positional isomers (e.g., 3-FA and 4-FA), which must be distinguished from 2-FA in a single analytical run [1].

3. What are proven methods for the chiral separation of 2-FA? Research has successfully demonstrated both indirect and direct methods. The table below summarizes two validated protocols from the literature.

Method Principle Key Conditions Performance

| Indirect GC-MS [1] | Derivatization with a chiral agent (MTPA or (1R)-(−)-menthylchloroformate), then analysis on an achiral GC column. | - Column: HP-5MS (standard achiral)

  • Derivatizing Agents: (R)-(+)-MTPA or (1R)-(−)-menthylchloroformate
  • Detection: GC-MS | Successfully achieved enantioseparation for 2-FA and seven other novel amphetamine derivatives. | | Direct HPLC [1] [3] | Use of a chiral selector (sulfated beta-cyclodextrin) in the mobile phase with a standard reversed-phase column. | - Column: LiChrospher 100 RP-18e (standard C18)
  • Chiral Selector: Sulfated beta-cyclodextrin in mobile phase
  • Detection: UV | Achieved simultaneous chiral separation of 2-FA, 3-FA, and 4-FA position isomers in a single run. |

Detailed Experimental Protocols

Protocol 1: Indirect Chiral Separation by GC-MS [1] This method involves chemically modifying the 2-FA enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

  • Sample Derivatization:
    • Derivatize the amphetamine derivatives using either (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or (1R)-(−)-menthylchloroformate.
  • Chromatographic Conditions:
    • Instrument: Shimadzu GC-2010 Plus with a mass selective detector.
    • Column: HP-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness).
    • Injector Temperature: 250 °C.
    • Oven Program: Initial temperature 100 °C (hold 1 min), then ramp to 310 °C at 20 °C/min.
    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
    • Injection: 1 µL with a split ratio of 2:1.

Protocol 2: Direct Chiral Separation by HPLC [1] [3] This method uses a chiral additive in the mobile phase to create a chiral environment within a standard reversed-phase HPLC system.

  • Sample: Synthesized 2-fluoroamphetamine.
  • Chromatographic Conditions:
    • Column: LiChrospher 100 RP-18e (5 µm particle size).
    • Mobile Phase: The exact composition is not specified in the provided abstracts, but it contains sulfated beta-cyclodextrin as the chiral selector.
    • Detection: UV detection.

Experimental Workflow Diagram

The following diagram illustrates the decision pathway for choosing and applying these two main separation strategies, based on the cited methodologies.

Start Start: Need to Separate 2-FA Enantiomers MethodDecision Select Separation Method Start->MethodDecision IndirectMethod Indirect Method (GC-MS) MethodDecision->IndirectMethod  Strategy: Create  Diastereomers DirectMethod Direct Method (HPLC) MethodDecision->DirectMethod  Strategy: Use Chiral  Environment IndirectStep1 Derivatize with Chiral Agent (e.g., MTPA) IndirectMethod->IndirectStep1 DirectStep1 Use Chiral Selector in Mobile Phase (e.g., Sulfated Beta-Cyclodextrin) DirectMethod->DirectStep1 IndirectStep2 Analyze on Achiral GC Column (HP-5MS) IndirectStep1->IndirectStep2 Result Result: Successful Enantioseparation IndirectStep2->Result DirectStep2 Analyze on Achiral HPLC Column (LiChrospher RP-18e) DirectStep1->DirectStep2 DirectStep2->Result

References

optimizing chiral derivatization for 2-FA analysis

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are answers to common technical questions and solutions for frequent problems.

Category Question / Issue Cause & Solution

| General Principles | What is the core principle of chiral derivatization? | Cause: Enantiomers have identical physical properties and co-elute in standard chromatography. Solution: Use a chiral derivatizing agent (CDA) to convert enantiomers into diastereomers, which have different physical properties and can be separated [1]. | | Reagent Selection | How to choose a chiral derivatizing agent? | Cause: An unsuitable CDA leads to poor separation or incomplete reaction. Solution: The CDA must be enantiomerically pure, react completely with the analyte, and not cause racemization [1]. For amino acids like 2-FA, FDAA is a robust choice [2]. | | Troubleshooting: Poor Separation | Why are my diastereomers not separating? | Cause 1: The CDA's chiral center is too close to the analyte's, resulting in insufficient stereochemical distinction. Solution: Choose a CDA with a bulky group near its reaction site to maximize diastereomeric differences [1].

Cause 2: The chromatographic method is not optimized for the new diastereomers. Solution: Adjust mobile phase composition, temperature, or use a different stationary phase to exploit the new physical differences. | | Troubleshooting: Incomplete Reaction | Why is my derivatization reaction incomplete? | Cause: The reaction conditions (time, temperature, pH, catalyst) are suboptimal. Solution: Ensure proper derivatization conditions. For FDAA, a typical protocol is incubation at 40°C for 60 minutes in a buffered solution (e.g., 100 mM sodium bicarbonate) [2]. | | Troubleshooting: Artifact Peaks | Why am I seeing extra or unexpected peaks? | Cause: The derivatization reagent or its by-products may be detectable, or the analyte may have degraded. Solution: Run a blank sample (reagent without analyte) to identify reagent peaks. Ensure the derivatization conditions are not too harsh, leading to decomposition [3]. |

Detailed Experimental Protocols

For a hands-on approach, here are two detailed methodologies from the literature.

Protocol 1: FDAA Derivatization for LC-MS/MS Analysis

This protocol, adapted from a 2022 study, is highly effective for chiral amino acid analysis and can be applied to 2-FA [2].

  • Objective: To separate and detect chiral amino acids by converting them into diastereomers using FDAA for analysis with Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS).
  • Materials:
    • Analyte: Your sample containing 2-FA.
    • CDA: Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA).
    • Solvents: Methanol (MeOH), Tetrahydrofuran (THF), Deionized water.
    • Buffer: 100 mM aqueous sodium bicarbonate (NaHCO₃).
    • Equipment: Heated block or water bath, vortex mixer, microcentrifuge tubes.
  • Step-by-Step Method:
    • Prepare Solutions: Dissolve the CDA (FDAA) in a 1:1 (v/v) mixture of MeOH/THF at a concentration of 5 mM [2].
    • Mix Reaction: Combine equal volumes (e.g., 20 µL each) of the analyte solution, 100 mM sodium bicarbonate buffer, and the FDAA solution in a tube [2].
    • Derivatize: Vortex the mixture thoroughly and incubate at 40°C for 60 minutes [2].
    • Dilute for Analysis: After the reaction is complete, dilute the derivatized mixture 100-fold with methanol before injection into the LC-MS/MS system [2].

The workflow for this protocol is summarized in the following diagram:

FDAA_Workflow FDAA Derivatization Workflow Start Start Reaction Setup S1 Prepare 5 mM FDAA in MeOH/THF (1:1) Start->S1 S2 Mix Equal Volumes: - Analyte Solution - 100 mM NaHCO3 Buffer - FDAA Solution S1->S2 S3 Vortex & Incubate: 40°C for 60 min S2->S3 S4 Dilute 100x with Methanol S3->S4 End Analyze by LC-MS/MS S4->End

Protocol 2: Achiral Derivatization for Chiral GC Analysis

This method demonstrates a two-step achiral derivatization for analyzing proline enantiomers by chiral GC, a strategy that can be adapted for other amines like 2-FA [4].

  • Objective: To modify an amino acid for analysis by Gas Chromatography (GC) using a chiral column without affecting its chiral center.
  • Materials:
    • Analyte: Your chiral amine sample (e.g., 2-FA).
    • Derivatization Reagents:
      • For Methylation: 3N Methanolic HCl.
      • For Acylation: Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride.
    • Solvent: Methylene Chloride.
    • Equipment: GC with a chiral column (e.g., Astec CHIRALDEX G-TA), heated vial block, nitrogen evaporator.
  • Step-by-Step Method:
    • Methylation:
      • Add 1 mL of 3N methanolic HCl to ~1 mg of your sample in a vial [4].
      • Cap the vial and heat at 100°C for 30 minutes [4].
      • Cool and evaporate to dryness (gentle heating or nitrogen stream can be used) [4].
    • Acylation:
      • Dissolve the dried residue from step 1 in 1 mL of methylene chloride [4].
      • Add 100 µL of TFAA (or acetic anhydride), cap the vial, and heat at 60°C for 20 minutes [4].
      • Cool, remove the cap, and evaporate the remaining liquid under a gentle stream of nitrogen [4].
    • Reconstitution: Reconstitute the final derivative in methylene chloride for GC analysis [4].

Key Optimization Insights

  • Reagent Purity is Critical: The enantiomeric purity of the CDA must be known and high. An impure CDA will lead to inaccurate measurement of the analyte's enantiomeric ratio [1].
  • Beware of Kinetic Resolution: If the reaction does not go to completion, one enantiomer may react faster than the other, skewing the final results. Using an excess of the CDA can help mitigate this [1].

References

reducing interference in 2-fluoroamphetamine urine testing

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Why didn't my standard amphetamine immunoassay detect 2-FA? Standard amphetamine immunoassays use antibodies designed for classic drugs like amphetamine or MDMA. The structural difference created by the fluorine atom on the 2-FA molecule means these antibodies may not recognize it effectively, leading to a false negative [1].

  • What is the minimum concentration of 2-FA detectable by common urine screens? While specific data for 2-FA is limited, research on its isomer, 4-Fluoroamphetamine (4-FA), shows that the EMIT II Plus Amphetamines assay only produced a positive result at a very high concentration of 5000 ng/mL, and the Triage TOX Drug Screen did not detect it at all [1]. It is safe to infer that 2-FA would perform similarly poorly.

  • What is the recommended method for confirming 2-FA in a urine sample? Due to the limitations of immunoassays, confirmation should always be performed with more specific techniques. The recommended methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique separates the chemical from others in the sample (chromatography) and provides a highly specific molecular fingerprint for identification (mass spectrometry).

Experimental Protocol: Confirmatory Testing via LC-MS/MS

This protocol outlines the key steps for detecting and confirming 2-FA in urine.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Purpose: To clean up the urine sample and concentrate the analyte, reducing signal interference from the sample matrix during analysis.
  • Procedure:
    • Aliquot: Measure a 1-mL sample of urine into a centrifuge tube.
    • Buffer: Add a phosphate buffer (pH 6.0) to stabilize the sample.
    • Extraction: Pass the buffered sample through a pre-conditioned SPE cartridge.
    • Wash: Rinse the cartridge with a water-methanol solution to remove impurities.
    • Elute: Release the captured 2-FA and any other basic drugs from the cartridge using a strong organic solvent like methylene chloride.
    • Evaporate & Reconstitute: Gently evaporate the eluent to dryness under a stream of nitrogen and then redissolve the residue in a small volume (e.g., 100 µL) of LC mobile phase (e.g., a water-methanol mixture) for injection.

2. Instrumental Analysis (LC-MS/MS)

  • Purpose: To separate 2-FA from other components and provide definitive identification.
  • Liquid Chromatography (LC) Conditions:
    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
    • Mobile Phase: A) Water with 0.1% formic acid, B) Methanol with 0.1% formic acid.
    • Gradient: Begin at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL.
  • Mass Spectrometry (MS) Conditions:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Proposed MRM Transitions for 2-FA:
      • Quantifier Ion: 154.1 → 137.1 (from precursor to primary product ion)
      • Qualifier Ion: 154.1 → 119.1 (from precursor to secondary product ion)
    • A stable isotope-labeled internal standard (e.g., 2-FA-D5) should be used for optimal quantification.

3. Data Interpretation

  • A sample is confirmed positive for 2-FA if:
    • The chromatographic retention time matches that of the 2-FA standard (within a narrow tolerance, e.g., ±0.1 min).
    • The signal-to-noise ratio for both MRM transitions is greater than 3:1.
    • The ratio between the qualifier and quantifier ion signals matches the ratio observed for the standard (within a predefined range, e.g., ±20-30%).

Detection Capabilities of Common Immunoassays

The table below summarizes peer-reviewed findings on the detection of fluoroamphetamines, which directly inform expectations for 2-FA testing [1].

Drug Tested Immunoassay Detection Outcome Critical Findings
4-FA EMIT II Plus Amphetamines Positive only at 5000 ng/mL Extremely poor sensitivity; will miss lower concentrations.
4-FA EMIT II Plus Ecstasy (MDMA) Low cross-reactivity Unreliable for detection.
4-FA Triage TOX Drug Screen No detection Completely ineffective for this compound.
Inference for 2-FA All above assays Expected to be unreliable Structural similarity suggests a high risk of false negatives.

Troubleshooting Guide: Negative Immunoassay Result

When a standard urine drug screen is negative but 2-FA use is strongly suspected, the following workflow should be initiated to ensure an accurate result.

Start Initial Scenario: Negative Immunoassay Result but Clinical Suspicion of 2-FA Step1 Recognize Assay Limitation: Conventional immunoassays have poor cross-reactivity with 2-FA Start->Step1 Step2 Initiate Confirmatory Testing using LC-MS/MS Methodology Step1->Step2 Proceed to confirmatory testing Result1 Result: 2-FA Not Detected by confirmatory method Step2->Result1 Result2 Result: 2-FA Confirmed Report positive finding Step2->Result2 Conclusion1 Conclusion: True Negative Result1->Conclusion1 Conclusion2 Conclusion: False Negative Immunoassay Result2->Conclusion2

Workflow Explanation:

  • Recognize Assay Limitation: The first critical step is understanding that a negative result from a rapid immunoassay does not rule out 2-FA exposure. The assay's technical limitations are the most likely cause [1].
  • Initiate Confirmatory Testing: The definitive action is to analyze the sample using a highly specific method like LC-MS/MS, as detailed in the experimental protocol above. This is the only way to obtain a reliable result.
  • Interpret Outcomes:
    • If LC-MS/MS does not detect 2-FA, the result is a true negative.
    • If LC-MS/MS confirms the presence of 2-FA, the initial immunoassay result was a false negative. This confirms the need for confirmatory testing in all cases of clinical or research suspicion.

Key Takeaways for Professionals

  • Primary Challenge: Standard urine drug screens are ineffective for detecting 2-FA due to low antibody cross-reactivity [1].
  • Essential Protocol: Use LC-MS/MS for definitive confirmation, incorporating solid-phase extraction for sample clean-up and MRM for specific detection.
  • Critical Workflow: Always follow a negative immunoassay result with a confirmatory method when 2-FA exposure is suspected.

References

method validation for 2-FA in forensic toxicology

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of Method Validation

In forensic toxicology, method validation ensures that analytical procedures are reliable, reproducible, and suitable for their intended purpose. The Scientific Working Group for Forensic Toxicology (SWGTOX) has established standard practices that are a key reference for the field [1].

Core validation elements typically include [1]:

  • Selectivity/Specificity: Ensuring the method can distinguish the analyte from other substances in the sample.
  • Accuracy: Closeness of the measured value to the true value.
  • Precision: The closeness of agreement between a series of measurements.
  • Linearity and Dynamic Range: The ability of the method to produce results directly proportional to the analyte's concentration.
  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected or reliably quantified.
  • Robustness/Ruggedness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
  • Carry-over: Ensuring a sample does not contaminate subsequent samples.

Modern Analytical Techniques & Workflows

Modern forensic toxicology laboratories employ sophisticated instrumentation and workflows to detect a wide range of toxicants in complex biological matrices [2]. High-Resolution Mass Spectrometry (HRMS) has become a cornerstone for broad toxicological screening [3].

The general workflow for a typical HRMS screening analysis is summarized below:

G cluster_1 Identification Criteria Start Sample (e.g., Urine, Blood) Prep Sample Preparation (e.g., Dilution, Extraction) Start->Prep Analysis Instrumental Analysis LC-HRMS (e.g., UPLC-QTof) Prep->Analysis DataAcquisition Data Acquisition MSE Mode: Low Energy (Precursor Mass) & High Energy (Fragment Ions) Analysis->DataAcquisition Processing Data Processing & Library Comparison DataAcquisition->Processing ID Analyte Identification & Confirmation Processing->ID Report Result Reporting ID->Report C1 Precursor Mass Accuracy (e.g., < 5 ppm) ID->C1 C2 Retention Time Match (e.g., ± 0.35 min) ID->C2 C3 Fragment Ion Detection (≥ 1 diagnostic ion) ID->C3

Key Techniques:

  • Liquid Chromatography (LC) separates compounds in the sample [3].
  • High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTof), provides accurate mass measurements for precursors and fragments, allowing for confident identification [2] [3].
  • Data-Independent Acquisition (DIA), like MSE, is a common mode of operation that fragments all ions without pre-selection, creating comprehensive datasets [3].

Example: HRMS Screening Solution Parameters

The following table summarizes key parameters from a representative HRMS screening solution, demonstrating the level of detail required for a validated method [3].

Parameter Specification (Example)
Analytical Technique UPLC-QTof with MSE acquisition
Ionization Modes ESI Positive & ESI Negative
Library Entries >2,000 drugs and metabolites
Acceptance Criteria Precursor mass error < 5 ppm; Retention time tolerance ± 0.35 min; Minimum one diagnostic fragment ion
Sample Types Urine, blood, and other matrices

FAQs and Troubleshooting Guide

Here are common issues and solutions related to analytical methods in forensic toxicology, framed in a Q&A format.

Q: What are the acceptance criteria for confidently identifying an unknown compound using HRMS? A: Confident identification typically requires meeting multiple criteria simultaneously [3]:

  • Precursor Mass Accuracy: The measured mass must be within a specified error range (e.g., < 5 ppm) of the theoretical exact mass of the suspected compound.
  • Retention Time Match: The analyte's retention time must align closely with the reference value in a validated library (e.g., within ± 0.35 minutes).
  • Fragment Ion Match: At least one diagnostic fragment ion must be detected and matched to the library spectrum.

Q: The signal for my target analyte is low or inconsistent. What should I check? A:

  • Sample Preparation: Verify dilution factors, extraction efficiency, and potential matrix effects [3].
  • Instrument Performance: Perform a system suitability test with a known standard to check for sensitivity drift, contamination, or calibration issues [3].
  • Method Parameters: Ensure the LC gradient and MS ionization source settings (for both ESI+ and ESI-) are optimal for your specific analyte [2] [3].

Q: How can the laboratory ensure the quality of results over time? A:

  • Quality Assurance Systems: Implement and maintain accredited quality assurance systems, such as those promoted by the European Network of Forensic Science Institutes (ENFSI) [2].
  • Proficiency Testing: Regular participation in proficiency testing programs.
  • Automation: Use automated sample preparation and data processing workflows to reduce human error and improve reproducibility [2] [4].

Q: Our lab is facing challenges with new psychoactive substances (NPS). How can modern techniques help? A: HRMS is particularly powerful for NPS analysis because it can [2]:

  • Distinguish between structural isomers and novel compounds based on exact mass.
  • Perform retrospective analysis: Re-interrogate old data when a new NPS is identified, as the full-scan data contains all detectable compounds.

References

improving detection limits for 2-fluoroamphetamine in blood

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Detection

The most relevant and robust methods for detecting 2-fluoroamphetamine and related compounds use Liquid Chromatography-Mass Spectrometry (LC-MS). The table below summarizes two key approaches:

Method Sample Matrix Sample Preparation Key Analytical Technique Key Advantage / Application
LC/MS on HILIC Column [1] Urine Solid Phase Extraction (SPE) with Supel-Select SCX plate [1] HILIC column; TOF/MS detection [1] Rapid separation (<3 min) of multiple fluoroamphetamines [1]
Enantiomer-Specific UHPLC-MS/MS [2] Blood, Urine, Oral Fluid Supported Liquid Extraction (SLE) [2] Chiral column; Tandem Mass Spectrometry (MRM) [2] Distinguishes between legal and illegal amphetamine use based on enantiomer ratio [2]

For your specific focus on blood, the enantiomer-specific UHPLC-MS/MS method is the most directly relevant, as it has been successfully validated for blood samples [2].

Detailed Experimental Protocol for LC-MS/MS

Here is a detailed methodology for a highly sensitive and specific LC-MS/MS analysis, which is the gold standard for such applications. You can present this as a step-by-step troubleshooting guide or standard protocol.

Objective: To achieve low detection limits for this compound in blood using LC-MS/MS.

1. Sample Preparation (Supported Liquid Extraction - SLE) This method is effective for cleaning up complex blood samples [2].

  • Aliquot: Use 100 µL of whole blood.
  • Add Internal Standard (IS): Add 50 µL of a stable isotope-labeled (SIL) internal standard (e.g., 13C6-amphetamine). Using a SIL-IS for each analyte is critical for correcting for matrix effects and losses during preparation [3].
  • Make Basic: Add 100 µL of 0.2 mol/L ammonium carbonate buffer (pH 9.3) to the sample.
  • Extract: Transfer the mixture to a 96-well SLE plate. After a brief vacuum and delay, elute the analytes twice with 700 µL of a mixture of ethyl acetate and heptane (80:20, v/v).
  • Concentrate: Evaporate the eluate to dryness under a stream of nitrogen gas at 45°C.
  • Reconstitute: Redissolve the dry residue in 100 µL of a mixture of methanol and water (10:90, v/v) to make it compatible with the LC mobile phase [2].

2. Liquid Chromatography (LC) Separation Proper chromatographic separation is key to reducing ion suppression and improving sensitivity.

  • Column: Use a chiral column (e.g., InfinityLab Poroshell 120 Chiral-V, 2.1 x 150 mm, 2.7 µm) for enantiomer separation [2]. For non-chiral work, a HILIC column (e.g., Ascentis Express HILIC) can provide fast separation [1].
  • Mobile Phase: For the chiral method, use an isocratic elution with methanol containing 0.1% acetic acid and 0.005% ammonia [2].
  • Flow Rate: 0.3 mL/min [2].
  • Run Time: Approximately 8 minutes [2].

3. Mass Spectrometry (MS) Detection Tandem mass spectrometry (MS/MS) provides the high specificity and sensitivity needed for low detection limits in blood.

  • Ionization: Positive electrospray ionization (ESI+).
  • Data Acquisition: Use Multiple Reaction Monitoring (MRM). This technique monitors specific precursor ion > product ion transitions for each analyte, which dramatically reduces background noise and enhances sensitivity [3] [4].
  • Example Transitions: While specific transitions for 2-FA were not provided, for amphetamine, the transitions 136.1 > 119.1 and 136.1 > 91.1 are monitored [2]. You would need to optimize these for this compound.

The following workflow diagram summarizes this entire protocol:

Start Start: Whole Blood Sample SP1 Add Stable Isotope Internal Standard Start->SP1 SP2 Add Alkaline Buffer (pH 9.3) SP1->SP2 SP3 Supported Liquid Extraction (SLE) SP2->SP3 SP4 Elute with Organic Solvent SP3->SP4 SP5 Evaporate to Dryness (N₂ Gas, 45°C) SP4->SP5 SP6 Reconstitute in LC-Compatible Solvent SP5->SP6 LC LC Separation (Chiral or HILIC Column) SP6->LC MS MS/MS Detection (ESI+ and MRM Mode) LC->MS End Data Analysis MS->End

FAQs for the Technical Support Center

Here are some anticipated frequently asked questions.

Q1: What is the main advantage of using LC-MS/MS over LC-MS for this analysis? A1: LC-MS/MS provides far greater specificity and sensitivity for complex biological samples like blood. The first mass spectrometer filters out chemical noise, and the MRM mode monitors specific fragment ions, making the method highly resistant to interference. This is crucial for accurately quantifying trace-level analytes [4].

Q2: How can I improve the signal-to-noise ratio in my LC-MS analysis? A2: You can employ several hardware and software techniques:

  • Hardware: Use shielding and grounding to reduce electromagnetic noise. Analog filters can also help [5].
  • Software: Ensemble Averaging (summing and averaging multiple scans) improves the signal-to-noise ratio proportional to the square root of the number of scans. Digital Filtering techniques like Fourier transformation or least-squares polynomial smoothing can also enhance noisy data in real-time [5].

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended? A3: A SIL-IS has nearly identical chemical properties to the analyte but a different mass. It corrects for variability in sample preparation (e.g., extraction efficiency) and, most importantly, for matrix effects (ion suppression or enhancement) during MS analysis. This leads to significantly improved accuracy and precision [3].

Q4: Can I use an ELISA for screening blood samples for this compound? A4: While ELISA is a high-throughput screening tool, it may not be ideal for specific detection of this compound. Immunoassays can lack specificity due to antibody cross-reactivity with related compounds [6] [7]. For definitive confirmation and precise quantification, especially at low concentrations, LC-MS/MS is the preferred and more reliable method [7].

References

troubleshooting aliphatic hydroxylation metabolite detection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why are my aliphatic hydroxylation metabolites producing uninformative spectra?

    • A1: This is a common challenge. Traditional Collision-Induced Dissociation (CID) often causes the loss of the labile hydroxyl group (-OH) as water (H₂O) before the carbon backbone fragments. This results in spectra with minimal structural information, making it difficult to pinpoint the exact site of hydroxylation [1]. Switching to an alternative fragmentation technique like Electron-Activated Dissociation (EAD) can yield more informative spectra with richer fragmentation [1].
  • Q2: I cannot detect low-abundance metabolites. How can I improve sensitivity?

    • A2: Enhancing sensitivity often requires a multi-pronged approach:
      • Instrumentation: Use mass spectrometers equipped with technologies like a Zeno trap, which can significantly enhance MS/MS sensitivity for low-level metabolites [1].
      • Chromatography: Optimize your chromatographic separation to reduce ion suppression and improve the signal-to-noise ratio for your target metabolites.
      • Data Acquisition: Employ Data-Dependent Acquisition (DDA) methods to automatically trigger MS/MS scans on low-intensity precursor ions [1].
  • Q3: What is the benefit of using software for metabolite identification?

    • A3: Specialized software (e.g., Mass-MetaSite) automates data processing and uses algorithms to detect metabolite peaks, subtract background noise, and analyze isotope patterns. Most importantly, it can predict the Site of Metabolism (SoM) by scoring how well the fragment ions of a potential metabolite match the parent drug structure. This is crucial for distinguishing between regioisomers that have the same mass shift [1].

Troubleshooting Guide: Poor Spectral Data for Aliphatic Hydroxylation

Problem: Aliphatic hydroxylation metabolites are detected but yield sparse or uninformative MS/MS spectra with traditional CID, preventing confident localization of the hydroxylation site.

Solution: Implement a workflow that utilizes orthogonal fragmentation techniques and automated data analysis.

Application Note: A study on pioglitazone metabolism successfully identified multiple hydroxy pioglitazone metabolites using this approach. EAD data provided more fragment ion matches compared to CID, allowing for confident identification of the exact site of hydroxylation (e.g., M-II, M-IV, M-VII) [1].

Detailed Experimental Protocol

The following methodology is adapted from a technical note on identifying pioglitazone metabolites [1].

  • 1. Sample Preparation:

    • Incubate the drug compound (e.g., at 5µM starting concentration) in hepatocytes (human or animal) at 37°C.
    • Quench the reaction at various time intervals (e.g., 0, 30, 60, 90, 120 minutes) with an organic solvent like acetonitrile.
    • Centrifuge the samples and analyze the supernatant.
  • 2. Chromatography:

    • Column: Use a polar C18 column (e.g., Phenomenex Kinetex Polar C18, 2.1 x 100 mm, 2.6 µm).
    • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in methanol.
    • Gradient: Employ a gradient from 95% A to 95% B over 7-9 minutes.
    • Temperature: Maintain the column at 40°C.
  • 3. Mass Spectrometry (ZenoTOF 7600 System):

    • Ionization: Electrospray Ionization (ESI) in positive mode (Ion spray voltage: 5500 V).
    • Gas Settings: Curtain gas (40 psi), Ion source gas 1 (55 psi), Ion source gas 2 (65 psi).
    • Data Acquisition: Use a Data-Dependent Acquisition (DDA) method.
    • Fragmentation: Acquire data using both Zeno CID and Zeno EAD in the same run for comparison.
      • CID Parameters: Collision Energy: 40 V; Collision Energy Spread: 15 V.
      • EAD Parameters: Electron Kinetic Energy: 12 eV; Electron Beam Current: 6000 nA.
  • 4. Data Processing:

    • Process the acquired data using software (e.g., SCIEX OS).
    • Input the data into metabolite identification software (e.g., Mass-MetaSite) to automatically detect metabolites, predict structures, and assign the Site of Metabolism (SoM).
Comparison of Fragmentation Techniques

The table below summarizes the key differences between CID and EAD for metabolite identification, based on data from the pioglitazone study [1].

Feature Collision-Induced Dissociation (CID) Electron-Activated Dissociation (EAD)
Fragmentation Mechanism Vibrational energy excitation; often causes loss of labile groups (e.g., H₂O from -OH). Electron-driven, non-ergodic process; preserves labile modifications.
Spectral Information Can yield fewer backbone fragments for metabolites like aliphatic hydroxylations. Generates more comprehensive backbone fragmentation.
Site of Metabolism (SoM) Confidence Lower for isomeric metabolites; may produce ambiguous results. Higher; provides more fragment ion matches to pinpoint the exact site.
Example Result For a hydroxy metabolite, CID data predicted two structures (M-II, M-IV) with equal likelihood [1]. EAD data confidently identified a single structure (M-VII) with more fragment matches [1].

Workflow Visualization

The following diagram illustrates the logical workflow for troubleshooting metabolite detection, from experiment setup to confident identification.

Start Start: Poor Metabolite Detection Step1 Optimize Sample Prep & Chromatography Start->Step1 Step2 Acquire MS/MS Data Using CID & EAD Step1->Step2 Step3 Process Data with Metabolite ID Software Step2->Step3 Step4 Review Fragment Matches & SoM Prediction Step3->Step4 Decision Confident Identification? Step4->Decision EndSuccess Identification Successful Decision->EndSuccess Yes EndFail Refine Parameters & Re-run Decision->EndFail No EndFail->Step2 Iterative Process

Key Technical Takeaways

  • Go Beyond CID: For difficult-to-fragment metabolites like aliphatic hydroxylations, EAD is a powerful orthogonal technique that provides richer spectral data and higher confidence in structure elucidation [1].
  • Automate Data Analysis: Leveraging specialized software is not just a convenience but a necessity for efficient and unbiased metabolite identification, particularly for resolving isomeric structures [1].
  • The Workflow is Iterative: If confidence in identification remains low after the first analysis, revisit steps like MS parameters, chromatographic separation, or data processing settings.

References

optimizing mobile phase for 2-fluoroamphetamine HPLC separation

Author: Smolecule Technical Support Team. Date: February 2026

Established Method for Fluoroamphetamine Analysis

The table below summarizes a validated LC/MS method used for the separation of fluoroamphetamines, including positional isomers, on a HILIC column [1].

Parameter Specification
Column Ascentis Express HILIC, 10 cm × 2.1 mm I.D., 2.7 µm particles
Mobile Phase 5 mM ammonium formate in acetonitrile:water (90:10, v/v)
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detector TOF/MS
Sample 300 ng/mL in acetonitrile [2]

This method is demonstrated to separate four members of the fluoroamphetamine family in under 3 minutes [1]. Certified reference materials (CRMs) from Cerilliant were used to ensure reliable identification and quantification [1] [2].

Optimization and Troubleshooting Strategies

Beyond the core method, here are key areas to address in your FAQs and guides for method development and problem-solving.

  • Mobile Phase Optimization for HILIC: For HILIC separations, the composition and pH of the mobile phase are critical. You can direct users to dedicated guides on this topic for in-depth optimization tips [3].
  • Sample Solvent Compatibility: A common source of peak distortion is a mismatch between the sample solvent and the mobile phase. If the sample solvent is stronger than the mobile phase, it can cause peak splitting or fronting. As a first troubleshooting step, ensure the sample is dissolved in the mobile phase or a weaker solvent [4].
  • Systematic Troubleshooting: For issues like peak tailing, pressure fluctuations, or retention time shifts, provide a structured troubleshooting framework. This should cover checking for column degradation, system leaks, pump valve issues, and improper eluent preparation [5].

Workflow for Method Implementation and Troubleshooting

The following diagram outlines the key stages for implementing the analytical method and diagnosing common problems, integrating the strategies mentioned above.

cluster_1 Initial Setup cluster_2 Troubleshooting Common Issues cluster_3 Investigative Actions Start Method Implementation Setup1 Column: HILIC, 10 cm x 2.1 mm, 2.7 µm Start->Setup1 Setup2 Mobile Phase: 5mM Ammonium Formate in ACN:H₂O (90:10) Start->Setup2 Setup3 Flow Rate: 0.4 mL/min, Temp: 35°C Start->Setup3 Trouble1 Peak Tailing/Splitting? Trouble2 Retention Time Shifts? Trouble3 Pressure Fluctuations? Action1 Check Sample Solvent (Dissolve in mobile phase) Trouble1->Action1 Action2 Check Mobile Phase & Column (Prepare fresh, equilibrate) Trouble2->Action2 Action3 Inspect System & Eluents (Check for leaks, degas) Trouble3->Action3

Further Guidance

For developing methods for new analytes or complex matrices, a general method development approach is recommended, which involves selecting the initial system, optimizing selectivity, and final method validation [6]. For challenging separations involving complex mixtures or impurities, strategies like adjusting the gradient profile, column temperature, and sample preparation to clean up the matrix should be explored [4].

References

2-FA vs 3-FA and 4-FA pharmacological comparison

Author: Smolecule Technical Support Team. Date: February 2026

Basic Pharmacology and Subjective Effects

The table below summarizes the core pharmacological profiles and effects of 2-FA and 4-FA.

Feature 2-Fluoroamphetamine (2-FA) 4-Fluoroamphetamine (4-FA)
Primary Mechanism Dopamine & Norepinephrine Releasing Agent [1] Serotonin, Dopamine & Norepinephrine Releasing Agent/Reuptake Inhibitor [2] [3] [4]
Serotonergic Activity Minimal / Not Reported [1] Significant [2] [3]
Subjective Effects "Amphetamine-like"; euphoria, stimulation, focus; functional at lower doses [1] "Intermediate between amphetamine and MDMA"; initial empathogenic state, followed by stimulation [2] [4]
Common Acute Side Effects Reported to be relatively free of side effects like anxiety and high blood pressure at common doses [1] Nausea, headaches, tachycardia, hypertension, bruxism (teeth grinding), suppressed appetite [2] [3]
Neurotoxicity Potential Unknown due to lack of data, but not suspected to be serotonergically neurotoxic based on mechanism [1] Less serotonergic neurotoxicity than other para-haloamphetamines, but not fully absent [2]
Key Clinical Safety Findings No formal clinical studies available [1] Significant elevation in blood pressure and heart rate; severe cardiovascular/cerebrovascular complications (e.g., cardiomyopathy, hemorrhage) reported [3] [4]

Experimental Data and Protocols

For researchers, understanding the experimental basis of this data is crucial.

  • In-Vitro Pharmacology: The data on the mechanism of action for 4-FA primarily comes from in-vitro studies using rat brain tissue. These experiments measure the extracellular concentrations of monoamines (dopamine, norepinephrine, serotonin) after the application of the substance or its potency to inhibit reuptake in synaptosomes. The half-maximal effective concentration (EC50) values for 4-FA are 37 nM for norepinephrine, 200 nM for dopamine, and 730 nM for serotonin [2].
  • Human Clinical Trials: One key clinical study for 4-FA was a single-blind, placebo-controlled, cross-over phase I trial [3].
    • Participants: Healthy volunteers (N=12) with a history of stimulant use.
    • Intervention: Single oral doses of 100 mg and 150 mg 4-FA vs. placebo.
    • Safety Monitoring: Continuous monitoring of ECG and vital signs (blood pressure, heart rate) for 12 hours post-administration.
    • Outcome Measures: Repeated assessments of subjective drug experience, mood, and neurocognitive function. Pharmacokinetic blood samples were also collected.
    • Outcome: The 150 mg dose was canceled after an interim safety review of the first five participants due to significant cardiovascular effects. The 100 mg dose produced a strong elevation in blood pressure lasting 4-5 hours, followed by a sustained increase in heart rate [3].
  • Human Observational Studies: A large retrospective study analyzed emergency department (ED) presentations for self-reported 4-FA, MDMA, and amphetamine intoxication. The study found that patients with 4-FA mono-intoxication had a higher systolic blood pressure (164 mm Hg) and more frequent headaches compared to those intoxicated with MDMA or amphetamine. Severe cardiovascular complications, including cardiomyopathy and cerebral hemorrhage, occurred in a significant portion of cases [4].

Visualizing the Neuropharmacological Mechanisms

The different subjective effects of 2-FA and 4-FA are a direct result of their distinct mechanisms of action in the brain. The following diagram illustrates these key pathways.

G Mechanism of Action: 2-FA vs 4-FA Norepinephrine Norepinephrine Subj2FA Subjective Effects: Stimulation, Focus, Amphetamine-like Norepinephrine->Subj2FA Subj4FA Subjective Effects: Empathy, Euphoria (MDMA-like), followed by Stimulation Norepinephrine->Subj4FA Dopamine Dopamine Dopamine->Subj2FA Dopamine->Subj4FA Serotonin Serotonin Serotonin->Subj4FA 2-FA 2-FA 2-FA->Norepinephrine  Strongly Promotes  Release 2-FA->Dopamine  Strongly Promotes  Release 4-FA 4-FA 4-FA->Norepinephrine  Potent Releaser 4-FA->Dopamine  Strong Releaser 4-FA->Serotonin  Serotonin Releaser

Key Implications for Research

  • 4-FA Poses Higher Clinical Risk: The potent serotonin release combined with strong cardiovascular effects makes 4-FA a higher-risk compound, particularly at common recreational doses (100-150 mg). Its potential for severe complications like cerebral hemorrhage warrants caution [3] [4].
  • 2-FA as a Functional Stimulant Analog: The lack of significant serotonergic activity makes 2-FA more akin to classic stimulants like amphetamine. Anecdotal reports suggest it is used for focus and productivity, but its long-term toxicity profile remains entirely unknown [1].
  • Significant Data Gap on 3-FA: It is important to reiterate that no reliable scientific data was available for 3-FA, highlighting a critical gap in the current literature on fluorinated amphetamines.

References

2-fluoroamphetamine neurotoxicity compared to amphetamine

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

The table below summarizes the available quantitative data for 2-FA and amphetamine, highlighting the significant lack of neurotoxicity data for 2-FA.

Parameter 2-Fluoroamphetamine (2-FA) Amphetamine
Primary Mechanism of Action Presumed dopamine and norepinephrine releasing agent [1] [2]. Dopamine and norepinephrine releasing agent and reuptake inhibitor [3] [4].
Serotonin Activity Not expected to be significant (based on structure) [2]. Weak serotonin reuptake inhibitor [4].
TAAR1 Receptor Role Not studied. Expected to be similar to amphetamine as a structural analog. Intracellular activation, mediating dopamine transporter internalization and PKA/RhoA signaling [5].
Neurotoxicity Studies No formal studies found. Anecdotal reports suggest similarity to dextroamphetamine, but this is not scientifically verified [2]. Well-documented. High/repeated doses can cause dopaminergic and serotonergic neurotoxicity in animal models [6].
LD₅₀ (mouse, i.p.) 100 mg/kg [1] Information missing
Anorexiant ED₅₀ (rat, p.o.) 15 mg/kg [1] Information missing
Formal Human Usage No history of medical use; appeared as a designer drug [2]. Extensive history of medical use for ADHD, narcolepsy, and obesity [3] [4].

Experimental Data and Protocols

Key experiments for assessing amphetamine-related neurotoxicity are outlined below, though these specific protocols have not been applied to 2-FA.

In Vivo Neurotoxicity Assessment in Rodents

This standard protocol is used to establish the neurotoxic potential of amphetamine analogs.

  • Objective: To determine if a substance causes long-term depletion of brain monoamines (dopamine, serotonin) and damage to nerve terminals.
  • Methodology:
    • Animal Subjects: Typically, rats or mice.
    • Dosing Regimen: Subjects receive high or repeated doses of the test drug (e.g., 10-40 mg/kg of methamphetamine or MDMA, 4 times at 2-hour intervals) [6]. A saline-injected group serves as control.
    • Tissue Preparation: After 3-7 days, animals are euthanized, and brains are perfused and removed.
    • Tissue Analysis: Key brain regions (striatum for dopamine, cortex/hippocampus for serotonin) are dissected.
  • Key Measurements:
    • Neurotransmitter Depletion: Brain tissue is homogenized, and monoamine levels (dopamine, serotonin) and their metabolites are quantified using High-Performance Liquid Chromatography (HPLC). Long-term depletion indicates neurotoxicity [6].
    • Transporter Density: The density of dopamine (DAT) and serotonin (SERT) transporters is measured via quantitative autoradiography or immunohistochemistry. A persistent reduction indicates nerve terminal damage [6].
  • Application to 2-FA: This foundational experiment has not been conducted for 2-FA [2]. Its results would be critical for any comparative risk assessment.
Mechanistic In Vitro Studies

These experiments investigate the cellular mechanisms underlying potential neurotoxicity.

  • Objective: To elucidate molecular pathways like oxidative stress, excitotoxicity, and neuroinflammation.
  • Methodology:
    • Cell Cultures: Use of clonal cell lines (e.g., PC12) or primary neuronal cultures.
    • Drug Exposure: Cells are exposed to various concentrations of the test drug.
    • Pathway Inhibition: Specific inhibitors are used to block suspected pathways (e.g., antioxidants for oxidative stress, receptor antagonists).
  • Key Measurements:
    • Oxidative Stress: Measured by detecting reactive oxygen species (ROS) using fluorescent probes and lipid peroxidation products [6].
    • Excitotoxicity: Assessed by measuring intracellular calcium influx using calcium-sensitive dyes [6].
    • Neuroinflammation: Evaluated by quantifying pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA [6].
  • Application to 2-FA: These mechanistic studies are absent for 2-FA. Its structural similarity to amphetamine suggests it may share some toxic mechanisms, but this remains hypothetical.

Signaling Pathways and Neurotoxicity Mechanisms

The neurotoxic effects of amphetamines are not caused by a single event, but by a cascade of interconnected intracellular signals. The diagram below integrates established pathways for amphetamine with potential, unverified pathways for 2-FA.

G cluster_0 cluster_1 Intracellular Events cluster_2 Neurotoxic Cascades A1 Amphetamine / 2-FA? TAAR1 TAAR1 Receptor A1->TAAR1 Binds & Activates VMAT2 VMAT2 Disruption A1->VMAT2 Substrate A1->VMAT2 PKA PKA Activation TAAR1->PKA Gαs Pathway (cAMP ↑) RhoA RhoA GTPase Activation TAAR1->RhoA Gα13 Pathway CytDA Cytosolic DA Accumulation VMAT2->CytDA Cytosolic DA ↑ OxStress Oxidative Stress (ROS Production) CytDA->OxStress Metabolism / Auto-oxidation Excitotox Excitotoxicity (Excessive Glutamate) CytDA->Excitotox DAT-mediated efflux Neuroinflam Neuroinflammation (Microglial Activation) OxStress->Neuroinflam Triggers TermDamage Neuronal Terminal Damage & Monoamine Depletion OxStress->TermDamage Mutual Reinforcement Excitotox->Neuroinflam Contributes to Excitotox->TermDamage Neuroinflam->TermDamage

The diagram title: Mechanisms of Amphetamine-Induced Neurotoxicity.

This pathway illustrates the hypothesized mechanism for amphetamine, which is supported by experimental data [6] [5]. The role of 2-FA in this cascade is unknown, as indicated by the dashed lines and question marks in the diagram. A key differentiator among amphetamine analogs is their effect on serotonin. Analogues like 4-chloroamphetamine are potently serotonergic and profoundly neurotoxic, while 4-fluoroamphetamine appears to lack long-lasting serotonergic toxicity, likely because the fluorine atom resists metabolic degradation that creates toxic species [7]. Where 2-FA falls on this spectrum is a critical unknown.

Conclusion and Research Outlook

Currently, comparing the neurotoxicity of 2-FA and amphetamine is not feasible due to a complete absence of direct, systematic studies on 2-FA.

  • For Amphetamine: Neurotoxicity is well-documented in animal models, and key mechanisms involving TAAR1 activation, dopamine release, oxidative stress, and neuroinflammation have been identified [6] [5].
  • For 2-FA: Its neurotoxic potential remains entirely uncharacterized. While its structural similarity suggests a potential risk profile akin to amphetamine, this is speculative. Anecdotal reports from user communities are not a substitute for scientific evidence [2].

Future research should prioritize the in vivo neurotoxicity assessment protocol outlined above to determine if 2-FA causes long-term monoamine depletion. Subsequent mechanistic studies would be essential to understand its specific interactions with TAAR1, VMAT2, and its potential to induce oxidative stress.

References

comparative metabolic pathways 2-FA vs methamphetamine

Author: Smolecule Technical Support Team. Date: February 2026

The Metabolic Pathway of Methamphetamine

Methamphetamine is metabolized in the human body primarily through two major pathways [1] [2] [3]. The table below summarizes the key metabolic routes and the enzymes involved.

Metabolite Metabolic Pathway Primary Enzyme(s) Involved Key Quantitative Findings (Urinary Excretion)
Amphetamine (AMP) N-demethylation [1] [3] CYP2D6 [4] [3] 2-7% of dose excreted; conversion is stereoselective (S-(+) > R-(-)) [1].
para-Hydroxymethamphetamine (pOH-MA) Aromatic hydroxylation [1] [3] CYP2D6 [4] 8-11% of dose excreted; less affected by stereoselectivity [1].
Unchanged Methamphetamine Renal excretion [3] N/A 30-54% of an oral dose is excreted unchanged in urine [3]. Stereoselective, with more R-(-)-MA excreted than S-(+)-MA [1].

The following diagram illustrates the main metabolic pathways of methamphetamine based on the data above:

methamphetamine_metabolism Methamphetamine Methamphetamine pOHMA para-Hydroxymethamphetamine (pOH-MA) Methamphetamine->pOHMA Aromatic Hydroxylation AMP Amphetamine (AMP) Methamphetamine->AMP N-Demethylation Metabolite Metabolite Enzyme Enzyme CYP2D6 CYP2D6 Enzyme->CYP2D6 Pathway Pathway Pathway->pOHMA Major Pathway Pathway->AMP Major Pathway pOHAMP para-Hydroxyamphetamine (pOH-AMP) AMP->pOHAMP Further Oxidation CYP2D6->pOHMA CYP2D6->AMP

Experimental Protocol for Metabolic Studies

The data on methamphetamine's metabolism was characterized using a rigorous clinical study design and bioanalytical methods [1]. Here is a summary of the key methodological aspects:

  • Study Design: A placebo-controlled, double-blind, crossover study in humans.
  • Dosing: Subjects received intravenous doses of S-(+)-MA (0.25 and 0.5 mg/kg), R-(-)-MA (0.25 and 0.5 mg/kg), and racemic MA (0.5 mg/kg).
  • Sample Collection: Plasma and urine samples were collected at predetermined time points up to 48 hours post-dosing.
  • Bioanalysis:
    • Technique: Gas chromatography-mass spectrometry (GC-MS).
    • Sample Prep: Methamphetamine and amphetamine in urine were extracted and derivatized to trifluoroacetyl derivatives. The metabolites pOH-MA and pOH-AMP were converted to their trifluoroacetyl amide, para-methyl ether derivatives.
    • Chiral Separation: Achieved using a Restek β-DEXcst chiral column with temperature programming.
    • Detection: Isobutane chemical-ionization GC-MS.
  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental models in WinNonlin software.

Important Note on 2-FA Research

The lack of metabolic data for 2-FA highlights a critical gap in scientific literature. While it is structurally similar to amphetamine, the introduction of a fluorine atom can significantly alter a compound's metabolic fate and toxicological profile [5]. Any assumptions about its metabolism based on methamphetamine or amphetamine are speculative and not supported by current evidence.

For a reliable comparison, you would need to consult specialized scientific databases or await the publication of original research studies on 2-FA.

References

2-fluoroamphetamine dopamine vs serotonin release profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Neurotransmitter Release Profiles

The table below summarizes the available quantitative and qualitative data on the effects of 2-FA and related fluoroamphetamines on monoamine systems.

Compound Dopamine (DA) Release Serotonin (5-HT) Release Primary Action Key Supporting Evidence
2-Fluoroamphetamine (2-FA) Presumed strong [1] Low to minimal [1] Dopamine / Norepinephrine Releaser [1] Anecdotal/user reports of "amphetamine-like," functional stimulation [1].
3-Fluoroamphetamine (3-FA) Strong [2] Lower than DA [2] Dopamine / Norepinephrine Releaser [2] In vitro studies show it is a monoamine releaser with high selectivity for DA/NE over 5-HT [2].
4-Fluoroamphetamine (4-FA) Strong [3] Strong [3] Serotonin, Dopamine, & Norepinephrine Releaser [3] Known to produce MDMA-like entactogenic effects at higher doses, indicating significant 5-HT release [3].
Amphetamine Strong [4] Weak [4] Dopamine / Norepinephrine Releaser Used as a benchmark; its mechanism is well-established.

Detailed Experimental Data and Protocols

Experimental Evidence from Isomer Studies

Research on 3-FA and 4-FA provides the strongest indirect evidence for 2-FA's likely profile:

  • 3-FA as a DA-Selective Releaser: In vitro assays demonstrate that 3-FA acts as a monoamine releaser with a potency for dopamine release similar to methamphetamine, but with significantly greater selectivity for dopamine and norepinephrine over serotonin [2].
  • 4-FA as a Mixed Releaser: 4-FA is a potent releaser of both dopamine and serotonin. Its effects are dose-dependent, with higher doses producing pronounced MDMA-like entactogenic effects linked to strong serotonin release [3].
  • Serotonin's Inhibitory Role: A key microdialysis study in rats showed that amphetamine analogs with greater serotonin release were associated with significantly less forward locomotion (a dopamine-mediated behavior), supporting the hypothesis that serotonin release dampens the stimulant effects of dopamine [4].
Key Experimental Protocols

The following methodology is commonly used to generate the data cited in this guide:

1. Synaptosome Assay for Monoamine Release and Reuptake [5]

  • Objective: To measure a test compound's ability to induce the release of or inhibit the reuptake of monoamines (dopamine, serotonin, norepinephrine).
  • Workflow:
    • Tissue Preparation: Synaptosomes (isolated nerve terminals) are prepared from rat brain tissue.
    • Pre-incubation: Synaptosomes are incubated with a radioactively labeled neurotransmitter (e.g., [³H]-dopamine).
    • Drug Application: The test compound (e.g., a fluoroamphetamine) is introduced.
    • Measurement (Release): The amount of radioactive neurotransmitter released into the supernatant is quantified using a scintillation counter.
    • Measurement (Reuptake): The remaining uptake of the neurotransmitter is measured after application of the test compound.
  • Data Output: Dose-response curves (EC₅₀ for release, IC₅₀ for reuptake inhibition) that allow for quantitative comparison of a compound's potency and selectivity for different monoamine systems.

2. In Vivo Microdialysis in Rats [4]

  • Objective: To monitor changes in extracellular levels of neurotransmitters in specific brain regions (e.g., nucleus accumbens) of a living animal in response to drug administration.
  • Workflow:
    • Surgery: A guide cannula is surgically implanted into the target brain region of an anesthetized rat.
    • Probe Insertion: A microdialysis probe with a semi-permeable membrane is inserted through the cannula.
    • Perfusion & Sampling: A physiological solution is perfused through the probe, and dialysate samples are collected at regular intervals.
    • Drug Administration & Behavioral Analysis: The drug is administered (e.g., intravenously), and dialysate sampling continues. Animal behavior (e.g., ambulation, stereotypy) is simultaneously recorded.
    • Neurochemical Analysis: Dialysate samples are analyzed for neurotransmitter content using High-Performance Liquid Chromatography (HPLC).
  • Data Output: Time-course data showing the fold-increase in extracellular dopamine and serotonin, which can be directly correlated with observed behavioral changes.

Pharmacological Pathways of Fluoroamphetamines

The following diagram illustrates the mechanistic workflow of how fluoroamphetamines like 2-FA and 3-FA are believed to increase dopamine signaling, based on the established mechanism of action for amphetamines.

G cluster_workflow Mechanism of Dopaminergic Stimulation by Fluoroamphetamines Start Fluoroamphetamine (e.g., 2-FA, 3-FA) Step1 Enters neuron via transporters (DAT, NET) Start->Step1 Step2 Accumulates in presynaptic neuron Step1->Step2 Step3 Reverses transporter function (DAT, NET) Step2->Step3 Step5 Interacts with VMAT2 Step2->Step5 Step7 Inhibits MAO enzymes Step2->Step7 Step8 Massive non-exocytic release of DA into synapse Step3->Step8 Step4 Increases cytosolic DA Step4->Step8 Step6 DA released from vesicles into cytosol Step5->Step6 Step6->Step4 Step7->Step4

This mechanism results in a net increase in synaptic dopamine, leading to heightened stimulation and reward. The relative lack of interaction with the serotonin transporter (SERT) is what likely underlies 2-FA and 3-FA's dopamine-selective profile, in contrast to 4-FA.

Key Takeaways for Researchers

  • 2-FA's Inferred Profile: While direct quantitative data on 2-FA is limited, its subjective effects and its structural relationship to other fluoroamphetamines position it as a dopamine-centric stimulant. It is considered a functional and reinforcing research compound with minimal serotonergic involvement [1].
  • Critical Role of Fluorine Position: The position of the fluorine substitution on the phenyl ring is a critical determinant of pharmacological activity. The 2- and 3- positions favor dopamine release, while the 4- position confers significant serotonin release activity [2] [3].
  • Serotonin-Dopamine Interaction: Experimental evidence confirms that co-release of serotonin can inhibit certain dopamine-mediated behavioral outputs, such as locomotion [4]. This supports the development of dopamine-selective releasers for conditions where pure stimulation is desired, while avoiding serotonin-mediated effects.

References

2-FA effects compared to dextroamphetamine user reports

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Dextroamphetamine vs. 2-FA

The table below summarizes the key comparative data available for these two substances.

Feature Dextroamphetamine (Pharmaceutical) 2-Fluoroamphetamine (2-FA) [Research Chemical]
Status FDA-approved medication [1] [2] Pre-clinical research compound; no medical approval [3]
Primary Medical Uses Treatment of ADHD and Narcolepsy [1] [2] [4] No established medical uses [3]
Mechanism of Action Well-established: promotes release and inhibits reuptake of dopamine and norepinephrine [2] [4]. Presumed similar mechanism as a dopamine/norepinephrine releasing agent, but not formally studied [3].
Dosage (Oral) Varies by condition and age (e.g., ADHD: initial 5 mg 1-2 times/day for adults) [5]. Anecdotal user reports: Light: 15-30 mg, Common: 30-50 mg, Strong: 50-60 mg [3].

| Duration of Action (Oral) | Immediate-Release: 3-6 hours [4] Extended-Release: 8-12 hours [4] | Anecdotal user reports: Total: 2-4 hours [3] | | Subjective Effects (Reported) | Increased attention, focus, wakefulness, decreased appetite [4] [6]. | Reported to be most "amphetamine-like"; euphoria, stimulation, increased motivation [3]. | | Safety & Toxicity Profile | Well-characterized. Common side effects: insomnia, dry mouth, headache, increased heart rate. Serious risks: abuse potential, cardiovascular events, psychosis at high doses [1] [4]. | Not established. Anecdotal reports suggest a potential "ceiling dose" and fewer side effects (e.g., anxiety, high blood pressure), but long-term toxicity is unknown [3]. | | Addiction Potential | Moderate to High; known to be habit-forming with risk of psychological dependence [1] [4]. | Theorized to be Moderate; presumed cross-tolerance with other stimulants, but limited data [3]. |

Experimental and Pharmacological Data

For researchers, the details of experimental protocols and pharmacological data are critical.

Experimental Protocols Cited

The available information for 2-FA does not come from formal clinical trials but from user self-reports. In contrast, dextroamphetamine has been studied in numerous randomized, double-blind, controlled trials, which is the gold standard for clinical research.

  • For Dextroamphetamine: A typical clinical trial protocol involves randomly assigning participants (e.g., adults with ADHD) to receive either dextroamphetamine, a comparator drug (e.g., paroxetine), a combination, or a placebo for a set period (e.g., 20 weeks). Outcomes are measured using standardized clinical rating scales for ADHD symptoms, anxiety, and depression, with efficacy and adverse events recorded at endpoint [7].
  • For 2-FA: No formal experimental protocols were identified. The dosage and duration information is gathered from user submissions on forums and is intended for educational purposes only, not as a recommendation [3].
Pharmacokinetics and Mechanism of Action

The following diagram illustrates the well-established mechanism of action for dextroamphetamine, highlighting the key data gaps that exist for 2-FA.

pharmacology cluster_2fa 2-FA: Data Gap DA Dopamine (DA) Reverse Reverse Transport DA->Reverse NE Norepinephrine (NE) NE->Reverse VMAT2 VMAT2 VMAT2->DA VMAT2->NE DAT DAT Transporter DAT->Reverse Promotes NET NET Transporter NET->Reverse Promotes TAAR1 TAAR1 Receptor TAAR1->DAT TAAR1->NET Synapse ↑ DA/NE in Synapse Reverse->Synapse Dextro Dextro Dextro->VMAT2 Inhibits/Reverses Dextro->TAAR1 Activates TwoFA 2-FA Question Mechanism Presumed Similar TwoFA->Question

This visual demonstrates that while the mechanism of dextroamphetamine is well-understood to involve multiple pathways like TAAR1 activation and VMAT2 inhibition, leading to increased neurotransmitters in the synapse [2] [4], the mechanism of 2-FA is only presumed to be similar, with a significant lack of confirming data [3].

Critical Research Considerations

  • Toxicity and Safety Data: The long-term health effects and toxicology of 2-FA have not been studied in any scientific context [3]. Its history of human usage is minimal, and its exact toxic dosage is unknown. This stands in stark contrast to dextroamphetamine, which has a well-characterized safety and adverse effect profile.
  • Regulatory Status: Dextroamphetamine is a Schedule II controlled substance in the U.S., indicating a recognized medical use but also a high potential for abuse [1] [4]. The legal status of 2-FA varies by country but it is often an uncontrolled research chemical, which poses significant risks for non-research use.

References

positional isomer comparison fluoroamphetamines pharmacological effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Fluoroamphetamines

Compound Primary Mechanism of Action Subjective Effects Profile Key Quantitative Data Toxicity & Health Risks

| 2-Fluoroamphetamine (2-FA) [1] [2] | Presumed dopamine & norepinephrine releaser (limited data) [2]. | Primarily stimulant; functional, euphoric at high doses [2]. | - LD₅₀ (mouse, i.p.): 100 mg/kg [1].

  • Common Dose (Oral): 15-30 mg [2]. | - Risks typical of stimulants: tachycardia, hypertension [2].
  • Limited safety data available [2]. | | 3-Fluoroamphetamine (3-FA) [3] | Dopamine/Norepinephrine releaser; selective over serotonin [3]. | Stimulant with mild entactogenic effects [3]. | - Half-life (Rat): ~90 minutes [3].
  • Duration (Human): 2-3 hours [3]. | - Moderate addiction liability [3].
  • Robust psychomotor and reinforcing properties in rodents [4]. | | 4-Fluoroamphetamine (4-FA) [5] [6] [7] | Serotonin, Dopamine, Norepinephrine releaser/reuptake inhibitor [5]. | Mixed stimulant and entactogenic ("MDMA-like") [5]. | - LD₅₀ (mouse, i.p.): 46 mg/kg [5].
  • EC₅₀ (DA release): 200 nM; (NE reuptake): 37 nM [5].
  • Half-life (Human): ~6-8 hours (estimated from serum concentrations) [7]. | - Cardiovascular: Significant hypertension, tachycardia, severe complications (cardiomyopathy, cerebral hemorrhage) [6] [7].
  • Acute Effects: High incidence of headache and hypertension in emergency department presentations [6]. | | 4-Fluoromethamphetamine (4-FMA) [8] | Similar to methamphetamine; limited specific data. | Stimulant; limited user reports available. | - CYP450 inhibitor: Reduces metabolism of co-ingested methamphetamine, increasing its potency and duration [8]. | - Increased systemic toxicity from drug interactions [8].
  • Limited toxicology data. |

Experimental Data and Methodologies

The data in the table is supported by several key experimental approaches:

  • Self-Administration & Conditioned Place Preference (CPP): These tests measure a drug's rewarding and reinforcing effects. A study on 3-FMA showed that it supports self-administration in rats and reinstates drug-seeking behavior, indicating a high abuse potential [4].
  • Human Laboratory Studies: A Phase 1 clinical trial administered 100 mg of 4-FA to healthy volunteers. Safety was monitored via continuous ambulatory measurement of ECG and vital signs, while neurocognitive function and subjective effects were assessed using standardized psychological batteries [7].
  • Clinical Retrospective Studies: A 5-year retrospective analysis of emergency department patients compared clinical presentations of 4-FA, MDMA, and amphetamine intoxications. Data on cardiovascular symptoms, complications, and vital parameters were extracted from medical charts [6].
  • Neurotransmitter Release Assays: In vitro studies using rat brain synaptosomes determine a compound's potency (EC₅₀) for releasing neurotransmitters like dopamine, norepinephrine, and serotonin. This methodology provides the specific potency data for 4-FA [5].

Pharmacological Mechanisms Visualization

The primary mechanism of action for these substances involves interactions with monoaminergic transporters in the brain. The following diagram illustrates this complex signaling pathway.

The diagram shows that fluoroamphetamines enter the neuron primarily through monoamine transporters (DAT, SERT, NET). Once inside, they disrupt normal neurotransmitter signaling in three key ways: 1) they are taken up into synaptic vesicles by VMAT-2, displacing neurotransmitters; 2) they inhibit the function of MAO, an enzyme that breaks down excess neurotransmitters; and 3) they force transporters into a "reverse transport" mode, flooding the synapse with monoamines. This leads to dramatically increased neurotransmitter levels and excessive postsynaptic receptor activation.

Key Conclusions for Research

  • Structural Differences Dictate Profile: A core finding is that the position of the fluorine atom significantly alters the substance's effects. 2-FA and 3-FA are more purely stimulant, while 4-FA has a distinct serotonergic, entactogenic component [3] [5] [2].
  • 4-FA Presents Significant Clinical Risk: Human data highlights that 4-FA is not a "lighter" alternative to MDMA. It causes pronounced and sustained cardiovascular stress, linked to serious adverse events, warranting significant caution [6] [7].
  • Abuse Potential is Evident: Preclinical data for 3-FMA and 3-FA confirm these compounds have robust rewarding and reinforcing properties, indicating a tangible risk for compulsive use and addiction in humans [3] [4].

References

2-fluoroamphetamine abuse potential vs other stimulants

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Subjective Effects

The table below summarizes the known properties and user-reported effects of 2-FA alongside common stimulants for comparison.

Substance Primary Mechanism of Action Reported Subjective Effects (User Anecdotes) Abuse Potential Indicators
2-Fluoroamphetamine (2-FA) Presumed dopamine and norepinephrine releasing agent (similar to amphetamine) [1]. Euphoria, increased focus/alertness, motivation [1]. Considered more "amphetamine-like" and functional; said to have a "ceiling dose" that may lower abuse threshold compared to more potent stimulants [1]. Chronic use can cause moderate addiction and psychological dependence [1]. Cross-tolerance with all dopaminergic stimulants [1].
Amphetamine / Dextroamphetamine Dopamine and norepinephrine releasing agent and reuptake inhibitor. Increased focus, alertness, euphoria. High abuse potential; misuse can cause addiction, serious heart problems, or death [2].
Methamphetamine Powerful dopamine and norepinephrine releasing agent. Intense euphoria, increased energy. High abuse potential; high risk of dependence and severe side effects.
4-Fluoroamphetamine (4-FA) Serotonin, dopamine, and norepinephrine releaser (at high doses) [3]. Stimulation with empathogenic/MDMA-like effects at higher doses [3]. Potentially high abuse liability due to mixed stimulant-entactogen profile.

Analytical & Metabolic Profile

Formal studies on 2-FA are scarce, but research on its analog, 2-Fluoromethamphetamine (2-FMA), provides insight into the metabolism of fluorinated amphetamines.

  • Metabolic Pathways: A 2023 study on 2-FMA identified that it undergoes N-hydroxylation (to form N-OH-2-FMA) and aliphatic hydroxylation (to form 2-fluoroephedrine) in humans [4]. These are considered characteristic metabolic pathways for this compound.
  • Forensic Identification: The study concluded that detecting these specific metabolites (N-OH-2-FMA and 2-fluoroephedrine) is crucial for certifying 2-FMA use in forensic science, as the de-alkylated metabolite (2-FA) is also available as a designer drug itself [4].

The following diagram illustrates the metabolic pathway of 2-Fluoromethamphetamine (2-FMA) as identified in forensic analysis:

metabolic_pathway 2-FMA 2-FMA N-OH-2-FMA N-OH-2-FMA 2-FMA->N-OH-2-FMA N-Hydroxylation 2-Fluoroephedrine 2-Fluoroephedrine 2-FMA->2-Fluoroephedrine Aliphatic Hydroxylation 2-FA 2-FA 2-FMA->2-FA N-Demethylation

Research Gaps and Considerations

Current evidence highlights significant knowledge gaps requiring further investigation:

  • Lack of Systematic Data: There is a severe lack of controlled scientific studies on 2-FA's pharmacokinetics, precise mechanism of action, long-term toxicity, and direct head-to-head abuse potential comparisons with scheduled stimulants [1].
  • Reliance on Anecdotes: Much of the available information on its effects and "abuse ceiling" comes from user reports, which are subjective and not a reliable measure of its true abuse liability [1].
  • Legal Status: 2-FA is a controlled substance in several countries, including the US (under the Federal Analogue Act), China, and Finland, which heavily restricts research possibilities [5].

Suggested Research Directions

To objectively establish the abuse potential of 2-FA, the following experimental approaches are critical:

  • Animal Models: Conduct drug self-administration studies and conditioned place preference tests to directly measure reinforcing properties and compare them with benchmarks like amphetamine and methamphetamine.
  • Neurochemical Assays: Perform in vitro and in vivo studies to precisely quantify 2-FA's efficacy as a monoamine releaser or reuptake inhibitor for dopamine, norepinephrine, and serotonin.
  • Human Laboratory Studies: In a controlled clinical setting, assess the subjective effects of 2-FA using standardized scales (e.g., ARCI, VAS) in experienced stimulant users, comparing its effects to placebo and active controls like d-amphetamine.

References

2-FA serotonin release and dampened stimulant effects evidence

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacological Profiles

The table below summarizes the known and presumed mechanisms of 2-FA compared to related substances for which more data is available.

Substance Primary Mechanism (Presumed for 2-FA) Serotonin Release Dopamine Release Norepinephrine Release Key Supporting Evidence
2-FA Dopamine/Norepinephrine Releaser Lacking direct evidence; presumed low or minimal based on structure [1] Yes (presumed primary action) [1] Yes (presumed) [1] Anecdotal user reports; structural analogy to amphetamine [1]
PAL-287 Dual Dopamine/Serotonin Releaser Yes (confirmed, the defining action) [2] Yes (but dampened by serotonin co-release) [2] Information not specified in search results Peer-reviewed preclinical studies; suppresses stimulant self-administration without reinforcing effects [2]
MDMA Empathogen / Entactogen Yes (strong release, primary action) [3] Yes [3] Yes [3] Human and animal studies; produces prosocial and empathetic feelings [3]
d-Amphetamine Stimulant Low Yes (strong) [1] Yes (strong) Extensive clinical and preclinical research; used as a benchmark for 2-FA's effects [1]

Experimental Evidence and Theoretical Basis

The core idea that serotonin release can dampen stimulant effects is supported by established research, though not specifically for 2-FA.

  • Theoretical Mechanism: A foundational review explains that adding serotonin-releasing properties to a molecule can reduce the abuse potential of dopamine-releasing stimulants. Serotonin neurons provide an inhibitory influence over the brain's mesolimbic dopamine pathway, which mediates rewarding and reinforcing effects. This is the principle behind developing dual dopamine/serotonin releasers as potential treatments for stimulant addiction [2].
  • Supporting Experimental Model: The compound PAL-287 is a direct example of this principle. As a non-amphetamine dual dopamine/serotonin releaser, it has been shown in preclinical studies to suppress cocaine self-administration while lacking positive reinforcing properties itself, validating the therapeutic approach [2].
  • Evidence for 2-FA: In contrast, the information on 2-FA indicates it is primarily considered a functional stimulant similar to prescription amphetamine (e.g., Dexedrine). Its described effects are focused on stimulation and productivity, with user reports suggesting it is relatively free of side effects like anxiety, which might be expected with significant serotonin release. The pharmacological data states it is presumed to act mainly as a dopamine and norepinephrine releaser [1].

Research Proposals to Fill the Data Gap

To conclusively determine if 2-FA has meaningful serotonin-releasing activity, the following experimental approaches, as reflected in contemporary neuroscience research, would be required:

  • Advanced Neurotransmitter Monitoring: Employ modern high-resolution tools like multiplexed GRAB5HT-based imaging and Fast-Scan Cyclic Voltammetry (FSCV). This would allow simultaneous, real-time measurement of serotonin release at both synaptic and volume transmission levels in specific brain regions in response to 2-FA administration [4].
  • In Vivo Behavioral Pharmacology: Conduct well-controlled animal studies to see if 2-FA:
    • Suppresses self-administration of established stimulants like cocaine or methamphetamine.
    • Fails to establish conditioned place preference (a test for a drug's rewarding properties).
    • These behavioral outcomes would provide indirect functional evidence of serotonin-mediated dampening [2].
  • Receptor Binding and Functional Assays: Perform in vitro studies to determine 2-FA's binding affinity and efficacy at human serotonin receptors (e.g., 5-HT2A) and the serotonin transporter (SERT), providing direct molecular-level data on its interaction with the serotonin system [5].

Serotonin's Neural Signaling Pathways

The following diagram illustrates the key concepts of serotonergic transmission, which are fundamental to understanding how it might modulate the effects of other neurotransmitters.

G NeuronActivity Serotonin Neuron Activity LowFreq Tonic / Low-Frequency NeuronActivity->LowFreq HighFreq Phasic / High-Frequency NeuronActivity->HighFreq SERT Serotonin Transporter (SERT) e.g., blocked by SSRIs LowFreq->SERT Efficient reuptake Volume Volume Transmission (Widespread) HighFreq->Volume Serotonin overflows reuptake capacity Synaptic Synaptic Transmission (Localized) SERT->Synaptic  Serotonin confined TransMode Transmission Mode Downstream Downstream Effect InhibitDA Inhibitory Influence on Dopamine Pathways Volume->InhibitDA Theoretical mechanism for dampening stimulant effects

  • State Clearly: 2-FA is presumed to be a dopamine/norepinephrine releaser with no confirmed serotonin-releasing action in the scientific literature [1].
  • Explain the Theory: The concept that serotonin release dampens stimulant effects is a valid and active area of research, with supporting evidence from compounds like PAL-287 [2].
  • Acknowledge the Gap: The key difference between 2-FA and a true "dampened" stimulant is the lack of evidence for significant serotonin release. Its profile is considered more similar to traditional stimulants like amphetamine.

References

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XLogP3

1.8

MeSH Pharmacological Classification

Central Nervous System Stimulants

Wikipedia

2-fluoroamphetamine

Dates

Last modified: 08-15-2023

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